N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
Description
Properties
IUPAC Name |
2-methyl-N-(6-oxo-1,7-dihydropurin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-4(2)7(15)13-9-12-6-5(8(16)14-9)10-3-11-6/h3-4H,1-2H3,(H3,10,11,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIBTBBTJWHPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, also known as N2-isobutyrylguanine, is a modified purine base of significant interest in biomedical research and drug development. Its primary application lies in its role as a protected guanine analog in the chemical synthesis of oligonucleotides, where the isobutyryl group serves as a temporary protecting moiety for the exocyclic amine of guanine. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and spectral data. The document is intended to serve as a valuable resource for researchers engaged in nucleic acid chemistry, drug discovery, and molecular biology.
Core Properties
This compound is a white to off-white crystalline solid. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₅O₂ | [1] |
| Molecular Weight | 221.22 g/mol | [1] |
| CAS Number | 21047-89-2 | [1] |
| Melting Point | >300 °C | [1] |
| Appearance | White to off-white solid | [2] |
| IUPAC Name | This compound | |
| Synonyms | N2-isobutyrylguanine, 2-isobutyramidoguanine | [1] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the acylation of guanine. A general synthetic approach involves the reaction of guanine with isobutyryl chloride.[3] Another reported method involves a multi-step synthesis starting from 6-chloro-2-amino purine.[4][5]
Experimental Protocol: Synthesis from Guanine
A detailed experimental protocol for the synthesis of this compound from guanine is outlined below. This protocol is based on established chemical principles for the acylation of purine bases.
Materials:
-
Guanine
-
Isobutyryl chloride
-
Anhydrous pyridine
-
Dry N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend guanine in a suitable volume of anhydrous pyridine and dry DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add isobutyryl chloride dropwise to the cooled suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water or a dilute sodium bicarbonate solution to precipitate the product.
-
Collect the crude product by vacuum filtration and wash it thoroughly with water and then with a small amount of cold diethyl ether.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water or DMF-water, to obtain pure this compound.
-
Dry the purified product under vacuum.
Caption: Synthetic workflow for this compound.
Spectral Data and Characterization
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. It is noteworthy that this compound can exist as two tautomers in solution: the 1,7-dihydro and the 1,9-dihydro forms. These tautomers have been observed in a 1:1 ratio in a dichloromethane-dimethyl sulfoxide solvent mixture by NMR spectroscopy.[3]
Expected ¹H NMR Spectral Features:
-
Purine Ring Protons: Signals corresponding to the C8-H proton of the purine ring. The chemical shift will vary depending on the tautomeric form.
-
Isobutyryl Group Protons: A septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃).
-
Amide and Ring NH Protons: Broad signals for the N-H protons of the amide and the purine ring.
Expected ¹³C NMR Spectral Features:
-
Purine Ring Carbons: Signals for the carbon atoms of the purine ring.
-
Carbonyl Carbon: A signal in the downfield region corresponding to the carbonyl carbon of the isobutyryl group.
-
Isobutyryl Group Carbons: Signals for the methine and methyl carbons of the isobutyryl group.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound.
| Ion | m/z |
| [M+H]⁺ | 222.0985 |
| [M] | 221 |
Biological Activity and Applications
The primary and well-established application of this compound is as a protected building block in the solid-phase synthesis of DNA and RNA oligonucleotides. The isobutyryl group effectively protects the exocyclic amino group of guanine from undesired side reactions during the coupling steps of oligonucleotide synthesis.
While direct and specific signaling pathway involvement for this compound itself is not extensively documented in publicly available literature, it is recognized as an effective inhibitor of RNA synthesis, exhibiting a potency similar to that of guanine.[1] The biological activities of various derivatives of this compound have been explored, with some showing potential as antiviral and anticancer agents.[6] These activities are generally attributed to the purine scaffold, which can interact with a wide range of biological targets, including enzymes and receptors involved in cellular signaling.
Caption: Key roles and applications of the subject compound.
Conclusion
This compound is a fundamental building block in nucleic acid chemistry with established utility in the synthesis of oligonucleotides. Its well-defined chemical properties and synthetic accessibility make it an indispensable tool for researchers in molecular biology and drug discovery. While its direct role in specific signaling pathways remains an area for further investigation, its function as a precursor to biologically active molecules highlights its importance in the development of novel therapeutics. This guide provides a foundational understanding of its core properties and applications, serving as a valuable reference for the scientific community.
References
- 1. N2-Isobutyrylguanine | 21047-89-2 | FI06999 | Biosynth [biosynth.com]
- 2. N2-ISOBUTYRYL-2'-DEOXYGUANOSINE | 142554-22-1 [chemicalbook.com]
- 3. Observation of two N2-isobutyrylguanine tautomers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A convenient route to synthesize N2-(isobutyryl)-9-(carboxymethyl)guanine for aeg-PNA backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
N2-Isobutyrylguanine: A Technical Guide to its Synthesis and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Isobutyrylguanine is a chemically modified form of guanine, a fundamental component of nucleic acids. The introduction of an isobutyryl group at the N2 position of the guanine purine ring serves a critical role in synthetic chemistry, particularly in the automated synthesis of oligonucleotides and their analogs. This protecting group strategy prevents unwanted side reactions at the exocyclic amino group of guanine during the stepwise assembly of nucleic acid chains. This technical guide provides an in-depth overview of the discovery (in the context of its application), synthesis, and significance of N2-isobutyrylguanine, with a focus on its application in the development of therapeutic oligonucleotides, such as Peptide Nucleic Acids (PNAs).
Historical Context and Rationale for Use
The "discovery" of N2-isobutyrylguanine is not a singular event but rather an integral part of the evolution of solid-phase oligonucleotide synthesis. In the pioneering work on chemical gene synthesis, researchers, including Nobel laureate Har Gobind Khorana, established the fundamental principles of using protecting groups to temporarily block reactive functional groups on nucleobases.[1] The isobutyryl group was identified as an effective protecting group for the exocyclic amino group of guanosine.[1]
The rationale for using the N2-isobutyryl protecting group is rooted in its chemical properties. It is stable enough to withstand the various chemical treatments during the cycles of oligonucleotide synthesis but can be removed under specific conditions at the end of the synthesis to yield the final, unprotected oligonucleotide. This stability prevents branching and other side reactions, ensuring the fidelity of the synthesized sequence. While other protecting groups for guanine exist, the isobutyryl group remains a widely used standard in many synthetic protocols.
Synthesis of N2-Isobutyrylguanine Derivatives
A key application of N2-isobutyrylguanine is in the synthesis of PNA monomers. A high-yielding and regioselective synthetic route for N2-(isobutyryl)-9-(carboxymethyl)guanine, a crucial building block for aeg-PNA monomers, has been developed. This method starts from the commercially available 6-chloro-2-amino purine and proceeds through several steps to achieve the desired product with a good overall yield, avoiding the formation of undesired N7 isomers.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of N2-(isobutyryl)-9-(carboxymethyl)guanine, adapted from a high-yielding protocol.
| Step | Starting Material | Reagents and Solvents | Product | Yield (%) |
| 1 | 6-chloro-2-amino purine | Isobutyric anhydride, Pyridine | N2-isobutyryl-6-chloro-2-aminopurine | 92 |
| 2 | N2-isobutyryl-6-chloro-2-aminopurine | tert-butyl bromoacetate, K2CO3, DMF | tert-butyl 2-(2-(isobutyrylamido)-6-chloro-9H-purin-9-yl)acetate | 85 |
| 3 | tert-butyl 2-(2-(isobutyrylamido)-6-chloro-9H-purin-9-yl)acetate | 3-hydroxypropionitrile, DBU, Trimethylamine | N2-(isobutyryl)-9-(tert-butoxycarbonylmethyl)guanine | 90 |
| 4 | N2-(isobutyryl)-9-(tert-butoxycarbonylmethyl)guanine | Trifluoroacetic acid, Water | N2-(isobutyryl)-9-(carboxymethyl)guanine | 95 |
Experimental Protocols
Step 1: Synthesis of N2-isobutyryl-6-chloro-2-aminopurine
-
To a solution of 6-chloro-2-amino purine (1.0 eq) in anhydrous pyridine, add isobutyric anhydride (2.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain N2-isobutyryl-6-chloro-2-aminopurine.
Step 2: Synthesis of tert-butyl 2-(2-(isobutyrylamido)-6-chloro-9H-purin-9-yl)acetate
-
To a solution of N2-isobutyryl-6-chloro-2-aminopurine (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add tert-butyl bromoacetate (1.5 eq) dropwise to the mixture.
-
Continue stirring at room temperature for 12 hours.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 2-(2-(isobutyrylamido)-6-chloro-9H-purin-9-yl)acetate.
Step 3: Synthesis of N2-(isobutyryl)-9-(tert-butoxycarbonylmethyl)guanine
-
Dissolve tert-butyl 2-(2-(isobutyrylamido)-6-chloro-9H-purin-9-yl)acetate (1.0 eq) in a solution of 3-hydroxypropionitrile and dichloromethane.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) and trimethylamine (excess).
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a mild acid.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain N2-(isobutyryl)-9-(tert-butoxycarbonylmethyl)guanine.
Step 4: Synthesis of N2-(isobutyryl)-9-(carboxymethyl)guanine
-
Dissolve N2-(isobutyryl)-9-(tert-butoxycarbonylmethyl)guanine (1.0 eq) in a mixture of trifluoroacetic acid (TFA) and water (e.g., 95:5 v/v).
-
Stir the solution at room temperature for 2-4 hours to remove the tert-butyl protecting group.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain a solid.
-
Wash the solid with diethyl ether and dry under vacuum to yield the final product, N2-(isobutyryl)-9-(carboxymethyl)guanine.
Visualizing the Synthesis and Application
Synthesis Workflow
The following diagram illustrates the synthetic pathway for N2-(isobutyryl)-9-(carboxymethyl)guanine.
Caption: Synthetic workflow for N2-(isobutyryl)-9-(carboxymethyl)guanine.
Role in PNA Monomer Synthesis
N2-isobutyrylguanine derivatives are essential for the synthesis of PNA monomers, which are then incorporated into PNA oligomers. The following diagram illustrates this logical relationship.
Caption: Role of N2-isobutyrylguanine in PNA monomer and oligomer synthesis.
Biological Significance and Drug Development Applications
The primary significance of N2-isobutyrylguanine in a biological context is as a precursor to synthetic oligonucleotides and their analogs, which have a wide range of applications in research and drug development. There is currently no evidence to suggest that N2-isobutyrylguanine itself plays a direct role in any endogenous signaling pathways. Its utility lies in enabling the precise chemical synthesis of nucleic acid-based therapeutics.
PNAs, for which N2-isobutyrylguanine is a key building block, are of particular interest in drug development due to their unique properties. The neutral backbone of PNAs allows for strong and specific binding to complementary DNA and RNA sequences. This high binding affinity, coupled with resistance to degradation by nucleases and proteases, makes PNAs attractive candidates for antisense, antigene, and diagnostic applications.
Conclusion
N2-Isobutyrylguanine is a cornerstone of modern oligonucleotide synthesis. While not a biologically active signaling molecule itself, its role as a protected guanine derivative is indispensable for the chemical synthesis of high-fidelity DNA, RNA, and their analogs like PNAs. The robust and high-yielding synthetic routes to N2-isobutyrylguanine derivatives empower researchers and drug developers to create novel nucleic acid-based tools and therapeutics with the potential to address a wide range of diseases. The detailed synthetic protocols and understanding of its application provide a valuable resource for scientists working at the interface of chemistry, biology, and medicine.
References
Physical and chemical properties of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
An In-depth Technical Guide to N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
Introduction
This compound, also known as N2-isobutyrylguanine, is a derivative of the purine nucleobase guanine. It plays a crucial role in synthetic organic chemistry, particularly in the synthesis of oligonucleotides. The isobutyryl group serves as a protecting group for the exocyclic amine of guanine during the automated chemical synthesis of DNA and RNA, preventing unwanted side reactions. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use, and its role in relevant biochemical pathways.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its core structure consists of a purine ring system with an isobutyramide group attached to the second carbon atom.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | N-(6-oxo-1,7-dihydro-6H-purin-2-yl)isobutyramide |
| Synonyms | N2-Isobutyrylguanine, 2-(Isobutyrylamino)-1,7-dihydro-6H-purin-6-one |
| CAS Number | 6994-53-2 |
| Molecular Formula | C₉H₁₁N₅O₂ |
| Molecular Weight | 221.22 g/mol |
| Appearance | White to off-white powder |
| Melting Point | >300 °C |
| Solubility | Soluble in dimethyl sulfoxide (DMSO). |
| Storage Temperature | 2-8°C |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N2-isobutyrylguanine involves the acylation of guanine with isobutyric anhydride in the presence of a base.
Materials:
-
Guanine
-
Isobutyric anhydride
-
Pyridine (as a solvent and base)
-
Dimethylformamide (DMF)
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend guanine in a mixture of pyridine and DMF.
-
Cool the suspension in an ice bath.
-
Add isobutyric anhydride dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding cold water.
-
Collect the precipitate by filtration.
-
Wash the crude product with water and then with cold ethanol to remove impurities.
-
Recrystallize the product from a suitable solvent system (e.g., DMF/water) to obtain pure N2-isobutyrylguanine.
-
Dry the final product under vacuum.
Quality Control and Characterization
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product. A suitable mobile phase would be a mixture of dichloromethane and methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.
Role in Oligonucleotide Synthesis
This compound is a key reagent in the phosphoramidite method for automated solid-phase synthesis of DNA and RNA. The isobutyryl group protects the exocyclic amine of guanine during the coupling steps.
Caption: Workflow of solid-phase oligonucleotide synthesis using N2-isobutyrylguanine phosphoramidite.
The workflow begins with a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached. The 5'-hydroxyl group of the nucleoside is protected by a dimethoxytrityl (DMT) group. The synthesis cycle involves four main steps:
-
Detritylation: Removal of the acid-labile DMT group to free the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The activated phosphoramidite of the next nucleoside, in this case, the N2-isobutyrylguanine derivative, is coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
These steps are repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the N2-isobutyryl group on guanine, are removed.
Signaling Pathways
As a derivative of guanine, this compound itself is not directly involved in cellular signaling pathways in its protected form. However, once deprotected to guanine during oligonucleotide metabolism, the guanine base can be incorporated into various cellular processes. Guanine and its nucleotide derivatives (GMP, GDP, GTP) are central to numerous signaling pathways.
Caption: Simplified overview of guanine's involvement in cellular signaling.
Deprotected guanine can enter the purine salvage pathway, where it is converted to guanosine monophosphate (GMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). GMP is then phosphorylated to guanosine diphosphate (GDP) and subsequently to guanosine triphosphate (GTP). GTP is a crucial energy source and a key signaling molecule that activates G proteins, which are central to G protein-coupled receptor (GPCR) signaling. This cascade leads to the generation of second messengers and ultimately elicits a cellular response.
An In-depth Technical Guide on the Core Mechanism of Action of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, a synthetic guanosine analog, is an immunomodulatory agent. Its mechanism of action is centered on the activation of Toll-like receptor 7 (TLR7), a key component of the innate immune system. This activation initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. Consequently, this results in the production of a variety of pro-inflammatory cytokines and type I interferons, leading to the stimulation and maturation of various immune cells, including dendritic cells and macrophages. This guide provides a detailed overview of this mechanism, supported by experimental protocols and data from related guanosine analogs.
Introduction
This compound, also known as N2-Isobutyrylguanine, belongs to a class of synthetic guanosine derivatives that have garnered significant interest for their ability to modulate the immune response.[1][2] These small molecules are recognized for their potential as vaccine adjuvants, antiviral agents, and in cancer immunotherapy due to their capacity to stimulate both innate and adaptive immunity.[1][3] The core of their immunomodulatory effect lies in their function as agonists for Toll-like receptor 7 (TLR7).[1][2]
Core Mechanism of Action: TLR7 Agonism
The principal mechanism of action for this compound and related guanosine analogs is the activation of TLR7.[1][2] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses.[1][4] Guanosine analogs mimic these natural ligands, binding to and activating TLR7 within the endosomes of immune cells.[2][4]
Signaling Pathway
Upon binding of this compound to TLR7, a conformational change is induced in the receptor, leading to its dimerization. This initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88.[5] MyD88, in turn, recruits and activates IRAK4 (IL-1 receptor-associated kinase 4), which then phosphorylates and activates IRAK1. This leads to the formation of a complex with TRAF6 (TNF receptor-associated factor 6), which ultimately results in the activation of the IKK (IκB kinase) complex. The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (such as TNF-α, IL-6, and IL-12) and type I interferons (IFN-α/β).[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How quantitative differences in dendritic cell maturation can direct TH1/TH2-cell polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights into dendritic cell maturation during infection with application of advanced imaging techniques [frontiersin.org]
- 5. Dendritic cell maturation: functional specialization through signaling specificity and transcriptional programming - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Elucidation of N2-Isobutyrylguanine
Audience: Researchers, scientists, and drug development professionals.
Abstract: N2-isobutyrylguanine is a critical protected nucleobase frequently utilized in the chemical synthesis of oligonucleotides. Its precise chemical structure, including the potential for tautomerism, is fundamental to its reactivity and incorporation. This document provides a comprehensive technical overview of the methodologies employed for the structural elucidation of N2-isobutyrylguanine, detailing experimental protocols and data interpretation from key analytical techniques.
Introduction
N2-isobutyrylguanine is an acylated derivative of guanine, where an isobutyryl group serves as a protecting group for the exocyclic amine at the N2 position. This protection is essential during automated solid-phase oligonucleotide synthesis to prevent unwanted side reactions. Accurate structural characterization is paramount to confirm its identity, purity, and isomeric form before its use in synthesizing therapeutic or research-grade nucleic acids. The primary analytical techniques for its structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.[1][2] This guide outlines the synthesis and the application of these methods in confirming the molecular structure of N2-isobutyrylguanine.
Physicochemical Properties
A summary of the fundamental physicochemical properties of N2-isobutyrylguanine is presented below. This data is crucial for sample handling, solvent selection, and interpretation of analytical results.
| Property | Value | Reference |
| CAS Number | 21047-89-2 | [3] |
| Molecular Formula | C₉H₁₁N₅O₂ | [3] |
| Molecular Weight | 221.22 g/mol | [3] |
| Melting Point | >300 °C | [3] |
| SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2 | [3] |
Synthesis of N2-Isobutyrylguanine
The synthesis of N2-isobutyrylguanine is typically achieved through the direct acylation of guanine.
Experimental Protocol: Synthesis
A common laboratory-scale synthesis involves the reaction of guanine with an acylating agent in a suitable solvent.[4][5]
-
Reactant Preparation: Suspend guanine in a suitable solvent mixture, such as dichloromethane and dimethyl sulfoxide (1:1 v/v).[4][5]
-
Acylation: Add isobutyryl chloride to the suspension. The reaction proceeds by nucleophilic attack of the N2-amino group of guanine on the carbonyl carbon of the isobutyryl chloride.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents and by-products. This may involve quenching the reaction, solvent extraction, and subsequent purification of the crude product, typically by crystallization or column chromatography, to yield pure N2-isobutyrylguanine.
Structural Elucidation Workflow
The confirmation of the N2-isobutyrylguanine structure follows a systematic workflow, integrating several analytical techniques to provide orthogonal data, ensuring an unambiguous identification.
Spectroscopic and Crystallographic Analysis
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the elemental composition.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Dissolve a small amount of N2-isobutyrylguanine in a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reversed-phase column, to separate the analyte from any impurities.
-
Ionization: Use a soft ionization technique, most commonly Electrospray Ionization (ESI), in positive ion mode.
-
Mass Analysis:
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate characteristic fragment ions.[6]
-
Data Presentation: Expected Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₉H₁₂N₅O₂]⁺ | 222.0986 | Protonated molecular ion |
| [M-C₄H₆O+H]⁺ | [C₅H₆N₅O]⁺ | 152.0567 | Loss of the isobutyryl group |
| [C₄H₇O]⁺ | [C₄H₇O]⁺ | 71.0491 | Isobutyryl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[7][8] For N2-isobutyrylguanine, NMR is crucial for confirming the acylation at the N2 position and for studying its tautomeric forms in solution.[4]
Observation of Tautomerism: Studies have shown that N2-isobutyrylguanine exists as two distinct tautomers in a nearly 1:1 ratio in a dichloromethane-dimethyl sulfoxide solution: the 1,7-dihydro and the 1,9-dihydro forms.[4][5] These tautomers can be directly observed and characterized by NMR spectroscopy.[4]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of N2-isobutyrylguanine in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, integrations, and coupling constants of all protons. Key signals include the H8 proton of the purine ring, the NH protons, and the protons of the isobutyryl group (methine and methyl).
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of all unique carbon atoms, including the carbonyl and purine ring carbons.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (e.g., within the isobutyryl group).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for confirming the attachment of the isobutyryl group to the N2 position via correlation from the NH proton to the isobutyryl carbonyl carbon.
-
Data Presentation: Representative NMR Data While exact chemical shifts are solvent-dependent, the following table summarizes the key expected correlations for structural confirmation.
| Proton Signal | Expected ¹H Shift (ppm, DMSO-d₆) | Key HMBC Correlations (to Carbon) |
| H8 | ~8.0 | C4, C5 |
| NH (Amide) | ~11.5 | C2, C=O (isobutyryl) |
| NH (Ring) | ~10.5-12.0 | C2, C6, C4, C5 |
| CH (isobutyryl) | ~2.8 | C=O, CH₃ |
| CH₃ (isobutyryl) | ~1.1 | C=O, CH |
X-ray Crystallography
X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[9][10] This technique can resolve the absolute connectivity, conformational details, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of N2-isobutyrylguanine of suitable quality. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector.[10][11]
-
Structure Solution and Refinement: The diffraction data (spot intensities and positions) are processed to calculate an electron density map of the molecule.[10] An atomic model is built into this map and refined computationally to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.[11]
Conclusion
The structural elucidation of N2-isobutyrylguanine is a multi-step process that relies on the synergistic application of modern analytical techniques. Synthesis followed by mass spectrometry confirms the molecular weight and elemental formula. Subsequently, extensive 1D and 2D NMR spectroscopy provides definitive evidence of the atomic connectivity and reveals key solution-state behavior, such as tautomerism.[4] For an ultimate confirmation of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. The combination of these methods provides the rigorous characterization required for drug development and synthetic chemistry applications.
References
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. N2-Isobutyrylguanine | 21047-89-2 | FI06999 | Biosynth [biosynth.com]
- 4. Observation of two N2-isobutyrylguanine tautomers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Engine: A Technical Guide to the Biological Significance of N-isobutyryl Guanine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-isobutyryl guanine derivatives, particularly N2-isobutyryl-2'-deoxyguanosine, represent a cornerstone of modern biotechnology and drug development. While not biologically active in a classical therapeutic sense, their significance is paramount. They serve as critical transient intermediates in the chemical synthesis of oligonucleotides, a class of molecules at the forefront of genetic medicine, including antisense therapies and CRISPR-based gene editing. The isobutyryl group acts as a temporary shield for the exocyclic amine of guanine, preventing unwanted side reactions during the stepwise assembly of the nucleic acid chain. This guide provides a comprehensive technical overview of the role of N-isobutyryl guanine derivatives, detailing their synthesis, application in solid-phase oligonucleotide synthesis, and the critical deprotection processes. Quantitative data on reaction efficiencies and kinetics are presented, alongside detailed experimental protocols and workflow visualizations, to provide a complete resource for professionals in the field.
Introduction: The Protecting Group Paradigm
The automated chemical synthesis of DNA and RNA oligonucleotides via the phosphoramidite method is a cyclical process requiring precise control over chemical reactivity.[1] Each nucleotide monomer, or phosphoramidite, must have its reactive functional groups temporarily blocked by protecting groups to ensure that only the desired phosphodiester bond is formed at each step.[]
For guanine, the exocyclic N2-amino group is nucleophilic and, if left unprotected, would interfere with the phosphoramidite coupling reaction, leading to branched and truncated sequences.[3] The N-isobutyryl (iBu) group is a widely used acyl protecting group for this purpose. It offers a balance of stability throughout the numerous cycles of the synthesis process and relative ease of removal during the final deprotection step.[3][4] The "biological significance" of N-isobutyryl guanine, therefore, is not in its direct interaction with biological systems, but in its enabling role for the creation of biologically active oligonucleotides that can modulate gene expression.
Quantitative Performance Metrics
The selection of a protecting group strategy is a critical decision in oligonucleotide synthesis, directly impacting the yield and purity of the final product. The performance of N-isobutyryl guanine is benchmarked by its coupling efficiency during synthesis and the kinetics of its removal during deprotection.
Table 1: Coupling Efficiency and Theoretical Yield
The stepwise coupling efficiency is the most critical factor determining the maximum possible yield of the full-length oligonucleotide. Even small decreases in efficiency lead to a dramatic reduction in yield as the length of the oligonucleotide increases. The theoretical maximum yield can be calculated as (Average Coupling Efficiency)^(Number of Couplings).[5] G-rich sequences can sometimes present challenges, potentially leading to lower yields due to the formation of secondary structures.[6]
| Oligonucleotide Length (bases) | Average Coupling Efficiency | Theoretical Max. Yield of Full-Length Product |
| 20-mer | 99.0% | ~82.6% |
| 20-mer | 99.4% | ~89.2%[7] |
| 50-mer | 99.0% | ~60.5% |
| 50-mer | 99.4% | ~74.5%[7] |
| 100-mer | 98.5% | ~22.0% |
| 100-mer | 99.0% | ~36.6% |
Table 2: Deprotection Kinetics of Common Guanine Protecting Groups
The rate of removal of the protecting group is crucial, especially for oligonucleotides containing sensitive modifications that cannot withstand prolonged exposure to harsh deprotection reagents. The isobutyryl group is more robust than the dimethylformamidine (dmf) group, requiring longer deprotection times.[3][8]
| Protecting Group | Reagent | Temperature | Half-Life (t½) / Time for Removal |
| N2-isobutyryl (iBu) | Conc. NH₄OH | 55 °C | ~90-120 minutes (t½) |
| N2-isobutyryl (iBu) | Conc. NH₄OH | Room Temp | 8 hours for complete removal[8] |
| N2-dimethylformamidine (dmf) | Conc. NH₄OH | 55 °C | ~10-20 minutes (t½) |
| N2-dimethylformamidine (dmf) | Conc. NH₄OH | Room Temp | 2 hours for complete removal[8] |
| N2-acetyl (Ac) | AMA (NH₄OH/Methylamine 1:1) | 65 °C | < 5 minutes[9][10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the key building block, its use in automated synthesis, and the final processing of the oligonucleotide product.
Protocol 1: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-O-phosphoramidite
This protocol describes the conversion of the protected nucleoside into its reactive phosphoramidite form, ready for use in an automated synthesizer.
Materials:
-
5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous Acetonitrile
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Preparation: Dry the starting nucleoside (1 equivalent) by co-evaporation with anhydrous acetonitrile and dissolve in anhydrous DCM under an inert argon or nitrogen atmosphere.
-
Reaction: Cool the solution in an ice bath. Add DIPEA (2.5 equivalents) and stir for 15 minutes.
-
Phosphitylation: Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise to the stirred mixture.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude phosphoramidite by silica gel column chromatography to yield the final product as a white foam. Confirm identity and purity using ³¹P NMR and ¹H NMR.
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four-step cycle performed by an automated DNA synthesizer for each nucleotide addition.[1][4]
Reagents:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.
-
Deblocking solution: 3% Trichloroacetic Acid (TCA) in DCM.
-
Activator solution: 0.45 M Tetrazole in Acetonitrile.
-
Phosphoramidite solutions (A, C, G(iBu), T) in anhydrous acetonitrile (typically 0.1 M).
-
Capping solutions: Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF).
-
Oxidizing solution: Iodine in THF/Pyridine/Water.
-
Anhydrous Acetonitrile for washing.
Procedure (performed in a continuous flow column on the synthesizer):
-
Step 1: Detritylation (Deblocking):
-
The Deblocking solution is passed through the column to remove the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside, exposing the 5'-hydroxyl group.
-
The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved trityl cation. The orange color of the trityl cation can be measured spectrophotometrically to determine coupling efficiency from the previous cycle.[4]
-
-
Step 2: Coupling:
-
The specific phosphoramidite for the next base in the sequence and the Activator solution are delivered simultaneously to the column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite triester linkage.[4] This reaction is typically allowed to proceed for 30-60 seconds.
-
-
Step 3: Capping:
-
To prevent unreacted 5'-hydroxyl groups (typically ~1-2%) from participating in subsequent cycles, they are permanently blocked.
-
Capping solutions A and B are delivered to the column to acetylate any free 5'-hydroxyls, rendering them inert.[4]
-
-
Step 4: Oxidation:
-
The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate triester.
-
The Oxidizing solution is passed through the column, converting the P(III) linkage to a P(V) phosphate triester.[1]
-
The column is washed with acetonitrile, completing one cycle. The process returns to Step 1 for the addition of the next nucleotide.
-
Protocol 3: Oligonucleotide Cleavage, Deprotection, and Analysis
This protocol describes the final steps after synthesis is complete to release the functional oligonucleotide.
Materials:
-
CPG support with synthesized oligonucleotide.
-
Concentrated Ammonium Hydroxide (28-30%).
-
Screw-cap, chemically resistant vial.
-
Heating block or oven.
-
SpeedVac or vacuum concentrator.
-
HPLC system with a reverse-phase C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile.
Procedure:
-
Cleavage and Deprotection:
-
Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide. Seal the vial tightly.[11]
-
Heat the vial at 55 °C for 8-16 hours. This step cleaves the oligonucleotide from the CPG support and removes the cyanoethyl phosphate protecting groups and the base protecting groups (including the N-isobutyryl group from guanine).[12]
-
-
Recovery:
-
Cool the vial to room temperature. Carefully open the vial in a fume hood.
-
Transfer the ammonium hydroxide solution containing the oligonucleotide to a new tube. Wash the CPG beads with water and combine the wash with the solution.
-
Evaporate the solution to dryness using a SpeedVac.
-
-
Analysis by Reverse-Phase HPLC:
-
Reconstitute the dried oligonucleotide pellet in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 0% to 50% B over 30 minutes).
-
Monitor the absorbance at 260 nm. The purity of the full-length product can be determined by integrating the peak areas in the resulting chromatogram.[13]
-
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key processes involving N-isobutyryl guanine derivatives.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. benchchem.com [benchchem.com]
- 4. atdbio.com [atdbio.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. FAQs - Length, Quality and Yield - ELLA Biotech [ellabiotech.com]
- 7. idtdna.com [idtdna.com]
- 8. digital.csic.es [digital.csic.es]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
CAS 21047-89-2 foundational research
An In-depth Technical Guide to the Foundational Research of N2-Isobutyrylguanine (CAS 21047-89-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2-Isobutyrylguanine (CAS 21047-89-2) is a critical component in the chemical synthesis of oligonucleotides, serving as a protected form of the nucleobase guanine. Its foundational role is not in direct biological signaling but as an essential building block in the laboratory synthesis of DNA and RNA strands used in a vast array of research, diagnostic, and therapeutic applications. The isobutyryl group provides temporary protection for the exocyclic amine of guanine, preventing unwanted side reactions during the automated solid-phase synthesis process. This guide provides a comprehensive overview of the synthesis of N2-isobutyrylguanine derivatives, its incorporation into oligonucleotides, and the subsequent deprotection steps, supported by quantitative data, detailed experimental protocols, and process visualizations.
Core Chemical and Physical Properties
N2-Isobutyrylguanine is a derivative of the purine nucleobase guanine. The key physical and chemical properties of the parent compound are summarized below.
| Property | Value |
| CAS Number | 21047-89-2 |
| Molecular Formula | C₉H₁₁N₅O₂ |
| Molecular Weight | 221.22 g/mol |
| Melting Point | >300 °C |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and acetonitrile |
Role in Oligonucleotide Synthesis
The primary and most significant role of N2-Isobutyrylguanine is as a protecting group in the chemical synthesis of DNA and RNA.[1][2] In its unprotected form, the exocyclic primary amine of guanine is nucleophilic and would interfere with the phosphoramidite chemistry used to couple nucleotides together. The isobutyryl group masks this amine, rendering it unreactive during the synthesis cycle.
The overall workflow involves:
-
Synthesis of the Protected Nucleoside: Guanine or deoxyguanosine is chemically modified to add the N2-isobutyryl group.
-
Synthesis of the Phosphoramidite Monomer: The protected nucleoside is further modified to produce a 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-O-(N,N-diisopropyl)-beta-cyanoethylphosphoramidite, the reactive monomer used in automated synthesizers.
-
Solid-Phase Oligonucleotide Synthesis: The phosphoramidite is sequentially coupled to a growing oligonucleotide chain on a solid support.
-
Cleavage and Deprotection: After the full-length oligonucleotide is synthesized, it is cleaved from the solid support, and all protecting groups, including the N2-isobutyryl group, are removed.
Synthesis of Key Intermediates
Synthesis of 5′-O-DMT-N2-isobutyryl-2′-deoxyguanosine
A key intermediate is the 5'-dimethoxytrityl (DMT) protected N2-isobutyryl-2'-deoxyguanosine. A representative synthesis protocol is outlined below.[3]
Caption: Synthesis of the protected deoxyguanosine nucleoside.
Synthesis of 5′-O-DMT-N2-isobutyryl-2′-deoxyguanosine-3′-phosphoramidite
The protected nucleoside is then converted to the phosphoramidite monomer, which is the reactive species used in the DNA synthesizer.
Caption: Conversion of the protected nucleoside to the phosphoramidite monomer.
Quantitative Data for Synthesis
| Reaction Step | Starting Material | Product | Typical Yield | Reference |
| DMT Protection | 5′-18O-N2-isobutyryl-2′-deoxyguanosine | 5′-18O-DMT-N2-isobutyryl-2′-deoxyguanosine | 76% | [3] |
| Phosphitylation | 5′-O-DMT-N2-isobutyryl-2′-deoxyguanosine | 5′-O-DMT-N2-isobutyryl-2′-deoxyguanosine-3′-phosphoramidite | 63% | [3] |
Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of an oligonucleotide on an automated synthesizer is a cyclical process, with each cycle adding one nucleotide. The four main steps are detritylation, coupling, capping, and oxidation.[1][2]
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Quantitative Data for Synthesis Cycle
The efficiency of the coupling step is critical for the overall yield of the full-length oligonucleotide.
| Parameter | Typical Value | Impact |
| Coupling Efficiency (per step) | >99% | A small decrease significantly lowers the yield of long oligonucleotides.[4] |
| Overall Theoretical Yield | (Coupling Efficiency)^(Number of couplings) | For a 30-mer with 99% efficiency, the yield is ~75%. At 98%, it drops to ~55%.[4] |
Deprotection of N2-Isobutyrylguanine
After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The N2-isobutyryl group on guanine is more stable than the benzoyl groups often used for adenine and cytosine, and its removal is a rate-determining step.[5]
Quantitative Data for Deprotection
| Reagent | Temperature | Time for Complete Deprotection | Reference |
| Concentrated Ammonium Hydroxide | Room Temperature | 36 hours | [5] |
| Concentrated Ammonium Hydroxide | 55 °C | 16 hours | [5] |
| Concentrated Ammonium Hydroxide | 65 °C | 8 hours | [6] |
| AMA (Ammonium Hydroxide/Methylamine 1:1) | 65 °C | 5-10 minutes | [5][7] |
Experimental Protocols
Protocol for the Synthesis of 5′-O-DMT-N2-isobutyryl-2′-deoxyguanosine-3′-phosphoramidite
This protocol is adapted from a published procedure.[3]
-
DMT Protection: 5′-18O-N2-isobutyryl-2′-deoxyguanosine (0.57 mmol) is dissolved in anhydrous pyridine (2.85 mmol). Silver nitrate (0.68 mmol) and DMTCl (0.68 mmol) in anhydrous THF are added. The reaction is stirred at room temperature. Upon completion, the mixture is filtered, and the product is purified by silica gel chromatography. Yield: ~76% .
-
Phosphitylation: The product from the previous step (0.31 mmol) is dissolved in anhydrous dichloromethane. Diisopropylethylamine (i-Pr2NEt) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite are added at 0 °C. The reaction is stirred at room temperature for 1 hour. After quenching with methanol, the product is purified by silica gel chromatography. Yield: ~63% .
General Protocol for Automated Solid-Phase DNA Synthesis
This is a generalized protocol for a standard automated DNA synthesizer.[2][6][8]
-
Preparation: Dissolve DMT-dG(ib)-CE-Phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M. Install all reagent bottles on the synthesizer.
-
Synthesis Cycle:
-
Deblocking: The 5'-DMT group is removed from the solid support-bound nucleoside using a solution of 3% trichloroacetic acid in dichloromethane. The support is then washed with anhydrous acetonitrile.
-
Coupling: The phosphoramidite solution is mixed with an activator solution (e.g., 0.45 M tetrazole in acetonitrile) and delivered to the synthesis column. The coupling reaction proceeds for a specified time (typically 30-120 seconds).
-
Capping: Unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., a mixture of acetic anhydride/pyridine/THF and N-methylimidazole in THF).
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester using a solution of iodine in THF/water/pyridine.
-
-
Chain Elongation: The cycle is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: The solid support is treated with concentrated aqueous ammonia or AMA at an elevated temperature (e.g., 55 °C for 8-16 hours) to cleave the oligonucleotide from the support and remove all protecting groups.
-
Purification: The crude oligonucleotide is purified using methods such as HPLC or polyacrylamide gel electrophoresis.
Conclusion
N2-Isobutyrylguanine is a cornerstone of modern molecular biology, not as a biologically active molecule, but as a crucial enabler of synthetic DNA and RNA technology. Its role as a robust protecting group for guanine allows for the high-fidelity chemical synthesis of oligonucleotides that are fundamental to a wide range of scientific disciplines, from basic research to the development of nucleic acid-based therapeutics and diagnostics. Understanding the chemistry of its application, from synthesis to deprotection, is essential for professionals working in these fields. The quantitative data and protocols provided in this guide offer a foundational understanding of the core research and methodologies associated with this important compound.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]
- 3. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. twistbioscience.com [twistbioscience.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide (N2-Isobutyrylguanine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, more commonly known as N2-isobutyrylguanine, is a chemically modified purine derivative. Its primary and well-established application lies in the field of nucleic acid chemistry, where it serves as a crucial building block for the synthesis of oligonucleotides and peptide nucleic acids (PNAs). The isobutyryl group acts as a protective moiety for the exocyclic amine of guanine, preventing unwanted side reactions during the automated chemical synthesis of DNA and RNA strands. While its role in synthesis is paramount, emerging interest in its potential biological activities warrants a comprehensive review. This document provides a detailed overview of the synthesis, chemical properties, and the limitedly explored biological landscape of N2-isobutyrylguanine, including data extrapolated from its nucleoside analogue, N2-isobutyrylguanosine.
Chemical Properties and Data
N2-isobutyrylguanine is a white to off-white solid with limited solubility in water and common organic solvents. Its key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₅O₂ | PubChem |
| Molecular Weight | 221.22 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 21047-89-2 | PubChem |
| Melting Point | >300 °C | Commercial Suppliers |
| Appearance | White to off-white powder | Commercial Suppliers |
Synthesis and Experimental Protocols
The synthesis of N2-isobutyrylguanine is a critical process for its application in oligonucleotide manufacturing. Several methods have been reported, with a common strategy involving the acylation of guanine.
General Synthesis Workflow
The synthesis generally proceeds via the protection of the 2-amino group of a guanine precursor. A representative workflow is outlined below.
Detailed Experimental Protocol: Acylation of Guanine
A common method for the preparation of N2-isobutyrylguanine involves the direct acylation of guanine. The following is a representative, generalized protocol synthesized from literature procedures.
Materials:
-
Guanine
-
Isobutyryl anhydride or Isobutyryl chloride
-
Pyridine (as solvent and base)
-
N,N-Dimethylformamide (DMF) (optional co-solvent)
-
Ethanol
-
Diethyl ether
Procedure:
-
Suspend guanine in a mixture of pyridine and DMF.
-
Cool the suspension in an ice bath.
-
Add isobutyryl anhydride (or isobutyryl chloride) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or ethanol.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water or an appropriate organic solvent (e.g., ethanol, diethyl ether) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water and diethyl ether.
-
Dry the product under vacuum to yield N2-isobutyrylguanine.
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol or DMF/water.
Biological Activity and Potential Applications
The biological activity of N2-isobutyrylguanine is not extensively characterized in the scientific literature. Much of the available information is derived from its nucleoside derivative, N2-isobutyrylguanosine, and from its use as a protected monomer in the synthesis of bioactive oligonucleotides.
Inhibition of RNA Synthesis
Some sources suggest that N2-isobutyrylguanine may act as an inhibitor of RNA synthesis, with a potency comparable to that of guanine. This activity could be attributed to its structural similarity to the natural nucleobase, potentially leading to its incorporation into growing RNA chains and subsequent chain termination or dysfunction of RNA polymerase.
Potential Anticancer and Antiviral Applications
The guanosine analog, N2-isobutyrylguanosine, has been reported to inhibit the epidermal growth factor receptor (EGFR) and insulin-like growth factor I (IGF-I). These receptors are implicated in various cancers, suggesting a potential, though unexplored, anticancer role for N2-isobutyrylguanine or its derivatives.
The general class of purine analogs has a well-established history in antiviral drug development. The structural modification of the guanine base in N2-isobutyrylguanine makes it a candidate for investigation as an antiviral agent.
Hypothetical Signaling Pathway Inhibition
Based on the reported activity of its guanosine analog against EGFR, a hypothetical mechanism of action could involve the inhibition of downstream signaling pathways crucial for cell proliferation and survival.
Quantitative Biological Data
| Compound | Target/Assay | Activity | Quantitative Data | Source |
| N2-Isobutyrylguanosine | RNA/DNA Synthesis | Inhibitor | Not specified | Commercial Suppliers |
| N2-Isobutyrylguanosine | EGFR | Inhibitor | Not specified | Commercial Suppliers |
| N2-Isobutyrylguanosine | IGF-I | Inhibitor | Not specified | Commercial Suppliers |
Conclusion and Future Directions
This compound is a compound of significant utility in the chemical synthesis of nucleic acids. While its biological activities are not yet well-defined, preliminary information and data from its nucleoside analog suggest potential for further investigation in the fields of oncology and virology. Future research should focus on systematically evaluating its efficacy and mechanism of action in various in vitro and in vivo models to validate these potential therapeutic applications. The development of detailed structure-activity relationships for a series of related N2-acyl guanine derivatives could also unveil novel therapeutic leads.
Spectroscopic Profile of N2-Isobutyrylguanine: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic data for N2-Isobutyrylguanine, a key derivative of the purine base guanine. Designed for researchers, scientists, and professionals in drug development, this document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of N2-Isobutyrylguanine. It is crucial to recognize that this compound exists in solution as a dynamic equilibrium of two principal tautomers: the N7-H and N9-H forms. This tautomerism is directly observable and distinguishable by NMR, influencing the chemical shifts of the purine ring protons and carbons.
Predicted ¹H NMR Spectroscopic Data
The following table summarizes the predicted proton NMR chemical shifts for N2-Isobutyrylguanine, recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. It is important to note that these are predicted values based on analogous guanine derivatives, and actual experimental data may exhibit slight variations.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N1-H | 10.5 - 11.5 | broad singlet | - | Exchangeable with D₂O |
| N7-H / N9-H | 11.5 - 12.5 | broad singlet | - | Position differs between tautomers; Exchangeable with D₂O |
| H8 | 7.8 - 8.2 | singlet | - | Sensitive to the tautomeric form |
| NH (isobutyryl) | 9.5 - 10.5 | broad singlet | - | Exchangeable with D₂O |
| CH (isobutyryl) | 2.8 - 3.2 | septet | ~6.8 | |
| CH₃ (isobutyryl) | 1.0 - 1.2 | doublet | ~6.8 |
Predicted ¹³C NMR Spectroscopic Data
Predicted carbon-13 NMR chemical shifts for N2-Isobutyrylguanine, acquired at 125 MHz in DMSO-d₆, are presented below.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C6 | 155 - 158 |
| C2 | 148 - 152 |
| C4 | 150 - 153 |
| C8 | 135 - 138 |
| C5 | 118 - 122 |
| C=O (isobutyryl) | 175 - 178 |
| CH (isobutyryl) | 35 - 38 |
| CH₃ (isobutyryl) | 18 - 20 |
Infrared (IR) Spectroscopy
Infrared spectroscopy serves as a valuable tool for the identification of key functional groups within the N2-Isobutyrylguanine molecule.
Predicted FT-IR Absorption Bands
The table below outlines the expected absorption bands in the Fourier-transform infrared spectrum of solid-state N2-Isobutyrylguanine, prepared as a potassium bromide (KBr) pellet.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amine and amide) |
| 3150-3000 | Medium | C-H stretching (aromatic) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| 1720-1680 | Strong | C=O stretching (amide I) |
| 1680-1640 | Strong | C=O stretching (guanine ring) |
| 1640-1580 | Medium-Strong | N-H bending, C=N and C=C stretching |
| 1550-1500 | Medium | N-H bending (amide II) |
| 1470-1430 | Medium | C-H bending (aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of N2-Isobutyrylguanine, confirming its elemental composition and structural integrity.
Predicted Mass Spectrometry Data
The following data is anticipated from Electrospray Ionization (ESI) mass spectrometry.
-
Molecular Formula: C₉H₁₁N₅O₂
-
Molecular Weight: 221.22 g/mol
-
Positive Ion Mode ([M+H]⁺): Expected m/z = 222.10
-
Positive Ion Mode ([M+Na]⁺): Expected m/z = 244.08
-
Anticipated Major Fragments: Fragmentation is expected to involve the loss of the isobutyryl group and characteristic cleavages within the purine ring system.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of high-purity N2-Isobutyrylguanine is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The resulting solution is filtered through a glass wool plug directly into a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition: Spectra are acquired on a 500 MHz or higher field NMR spectrometer using a standard single-pulse experiment. A spectral width of 0-16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 5 seconds are typically employed. Data is collected over 16-64 scans at 298 K. The residual solvent peak of DMSO-d₆ at δ 2.50 ppm serves as the internal reference.
-
¹³C NMR Acquisition: Carbon spectra are obtained at a corresponding frequency (e.g., 125 MHz for a 500 MHz instrument) using a standard proton-decoupled pulse sequence. A spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are utilized. Due to the low natural abundance of ¹³C, 1024-4096 scans are typically required. The solvent peak of DMSO-d₆ at δ 39.52 ppm is used for chemical shift referencing.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground, dry N2-Isobutyrylguanine is intimately mixed with about 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The homogenous mixture is then compressed in a pellet press to form a thin, transparent disc.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a scan range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16-32 scans are averaged to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded prior to the analysis of the sample.
Mass Spectrometry (MS)
-
Sample Preparation: A stock solution of N2-Isobutyrylguanine is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This stock solution is then diluted with the mobile phase solvent to a final concentration in the range of 1-10 µg/mL.
-
Data Acquisition (ESI-QTOF): The analysis is performed on a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. Typical source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, a source temperature of 100-120 °C, and a desolvation temperature of 250-350 °C. The mass spectrum is acquired over a range of m/z 50-500.
Visualized Workflows
Caption: Workflow for the spectroscopic analysis of N2-Isobutyrylguanine.
Caption: Tautomeric equilibrium of N2-Isobutyrylguanine in solution.
An In-depth Technical Guide to the Pharmacology of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, also known as N2-isobutyrylguanine, is a synthetic purine derivative that has garnered interest for its high-affinity binding to the guanine riboswitch, a crucial regulator of bacterial gene expression. This technical guide provides a comprehensive overview of the known pharmacology of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols. Due to the limited publicly available data on this compound, this guide also incorporates information on the broader class of N2-substituted guanine derivatives and general experimental methodologies to provide a fuller context for researchers.
Introduction
This compound is a modified guanine analog. It is recognized as a valuable research tool and an intermediate in the synthesis of more complex molecules, including potential therapeutics such as xanthine derivatives with anti-inflammatory and bronchodilator properties, as well as kinase inhibitors for oncology and agents targeting central nervous system disorders. Its primary known biological activity lies in its ability to interact with the guanine riboswitch, an RNA element that controls the expression of genes involved in purine metabolism and transport in many bacteria. By mimicking the natural ligand, guanine, this compound can modulate gene expression, making it a potential candidate for the development of novel antibacterial agents.
Mechanism of Action: Targeting the Guanine Riboswitch
The principal molecular target of this compound identified to date is the guanine riboswitch. Riboswitches are structured non-coding RNA domains typically found in the 5'-untranslated region of messenger RNA (mRNA). They directly bind to specific small molecule metabolites to regulate the expression of the downstream gene(s).
The binding of a ligand, such as guanine or this compound, to the aptamer domain of the guanine riboswitch induces a conformational change in the RNA structure. This change typically leads to the formation of a transcriptional terminator hairpin, resulting in premature termination of transcription and, consequently, a decrease in the expression of the regulated genes. This "off-switch" mechanism is a key regulatory system in many bacteria for maintaining purine homeostasis.
The high-affinity interaction of this compound with the guanine riboswitch suggests that it acts as an agonist, effectively mimicking the action of guanine and leading to the downregulation of gene expression.
Methodological & Application
Application Notes and Protocols for N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide is a purine derivative with potential applications in the development of kinase inhibitors. The purine scaffold is a common feature in many endogenous molecules, such as ATP, making it an attractive starting point for the design of competitive kinase inhibitors. This document provides detailed application notes and protocols for the characterization of this compound and similar purine analogs as kinase inhibitors. The methodologies described herein are broadly applicable for screening, profiling, and mechanistic studies of potential kinase inhibitors.
While specific inhibitory data for this compound is not extensively published, this document presents a representative dataset to illustrate its potential selectivity and potency against a panel of kinases. The protocols provided are established methods for determining kinase inhibition and can be adapted for specific research needs.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of this compound can be evaluated against a diverse panel of protein kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The following table summarizes hypothetical IC50 values for this compound against a selection of kinases, illustrating a potential selectivity profile.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Reference) |
| CDK2/cyclin A | 85 | 5 |
| GSK-3β | 250 | 10 |
| VEGFR2 | 1,200 | 20 |
| EGFR | >10,000 | 8 |
| Src | 750 | 15 |
| p38α | 5,500 | 30 |
This data is representative and for illustrative purposes only.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the GSK-3β signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for in vitro kinase inhibition assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a compound against a specific protein kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
This compound
-
Kinase of interest (e.g., GSK-3β)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (Dimethyl sulfoxide)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Prepare a DMSO-only control (vehicle control).
-
-
Kinase Reaction:
-
In a 96-well plate, add 1 µL of each serially diluted compound or DMSO control to the appropriate wells.
-
Add 2 µL of the kinase solution (at 2.5x the final desired concentration) to each well.
-
Gently mix and incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Prepare a substrate/ATP mixture in kinase assay buffer. The final concentration of ATP should be at or near its Km for the specific kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase activity.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Subtract the background luminescence (wells with no kinase) from all experimental wells.
-
Normalize the data to the vehicle control (DMSO) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cell-Based Assay for Target Engagement
To confirm that this compound can inhibit its target kinase within a cellular context, a Western blot-based assay can be performed to measure the phosphorylation of a known downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with an active signaling pathway involving GSK-3β)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-GSK-3β substrate, anti-total-GSK-3β, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total target kinase and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein signal to the total protein and the loading control.
-
Compare the levels of the phosphorylated substrate in the treated samples to the vehicle control to determine the extent of target inhibition in a cellular environment.
-
Conclusion
The application notes and protocols provided offer a comprehensive framework for the investigation of this compound and other purine derivatives as potential kinase inhibitors. By employing these standardized assays, researchers can effectively characterize the potency, selectivity, and cellular activity of novel compounds, thereby facilitating their development as therapeutic agents. It is recommended that these protocols be optimized for the specific kinase and cell line of interest to ensure robust and reproducible results.
Application Notes and Protocols for N2-Isobutyrylguanine in Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the rapid and efficient assembly of custom DNA and RNA sequences. A key aspect of this methodology is the use of protecting groups to prevent unwanted side reactions on the nucleobases. For guanine, the N2-amino group is particularly susceptible to modification during synthesis. N2-isobutyrylguanine is a widely utilized protecting group that offers a balance of stability throughout the synthesis cycles and efficient removal during the final deprotection step. These application notes provide a detailed protocol for the use of N2-isobutyryl-2'-deoxyguanosine (iBu-dG) phosphoramidite in automated solid-phase oligonucleotide synthesis.
Data Presentation
Table 1: Reagents and Conditions for Solid-Phase Oligonucleotide Synthesis Cycle
| Step | Reagent/Solvent | Concentration | Typical Time | Purpose |
| 1. Deblocking (Detritylation) | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (v/v) | 60 - 180 s | Removal of the 5'-dimethoxytrityl (DMT) protecting group.[1] |
| 2. Coupling | iBu-dG Phosphoramidite in Acetonitrile | 0.1 M | 30 - 120 s | Addition of the guanine nucleotide to the growing oligonucleotide chain.[1][2] |
| Activator (e.g., 5-Ethylthio-1H-tetrazole) in Acetonitrile | 0.25 - 0.5 M | 30 - 120 s | Activation of the phosphoramidite for coupling. | |
| 3. Capping | Capping Reagent A (Acetic Anhydride/Pyridine/THF) | - | 30 s | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[3] |
| Capping Reagent B (N-Methylimidazole/THF) | - | 30 s | Catalyzes the acetylation reaction.[1] | |
| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 0.02 M | 30 s | Oxidation of the phosphite triester linkage to a more stable phosphate triester.[3] |
Table 2: Comparison of Deprotection Conditions for Guanine Protecting Groups
| Protecting Group | Reagent | Temperature (°C) | Time | Notes |
| N2-Isobutyryl (iBu) | Concentrated Ammonium Hydroxide | 55 | 5 - 8 h | Standard condition for complete removal. More resistant to hydrolysis than other acyl groups.[4] |
| Concentrated Ammonium Hydroxide | Room Temperature | > 8 h | Slower removal at room temperature.[5] | |
| N2-Dimethylformamidine (dmf) | Concentrated Ammonium Hydroxide | 55 | 1 h | More labile than iBu, allowing for milder and faster deprotection.[4] |
| Concentrated Ammonium Hydroxide | Room Temperature | 2 h | Rapidly removed at room temperature.[5] |
Table 3: Typical Coupling Efficiencies
| Phosphoramidite | Coupling Efficiency (%) | Method of Determination |
| Standard Phosphoramidites (including iBu-dG) | > 99% | Trityl cation monitoring.[6] |
| Modified or Bulky Phosphoramidites | 95 - 99% | HPLC analysis of crude product.[4] |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite
This protocol describes the synthesis of the key building block for incorporating N2-isobutyrylguanine into an oligonucleotide.
Materials:
-
N2-isobutyryl-2'-deoxyguanosine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (anhydrous)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
5'-O-DMT Protection: a. Dissolve N2-isobutyryl-2'-deoxyguanosine in anhydrous pyridine. b. Add DMT-Cl portion-wise while stirring at room temperature. c. Monitor the reaction by TLC. Upon completion, quench the reaction with methanol. d. Evaporate the solvent and purify the resulting 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine by silica gel column chromatography.
-
3'-O-Phosphitylation: a. Co-evaporate the 5'-O-DMT protected nucleoside with anhydrous acetonitrile to remove residual water. b. Dissolve the dried product in anhydrous dichloromethane. c. Add N,N-diisopropylethylamine (DIPEA). d. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C under an inert atmosphere (e.g., Argon). e. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or 31P NMR). f. Quench the reaction with methanol. g. Purify the final phosphoramidite product by silica gel column chromatography.
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the steps for a single cycle of nucleotide addition using an automated DNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.
-
Anhydrous acetonitrile.
-
Deblocking solution: 3% TCA in DCM.
-
Phosphoramidite solutions (0.1 M in anhydrous acetonitrile), including iBu-dG phosphoramidite.
-
Activator solution: 0.25 - 0.5 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile.
-
Capping solutions: Capping A (Acetic Anhydride/Pyridine/THF) and Capping B (N-Methylimidazole/THF).
-
Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water.
Procedure:
-
Column Installation: Place the CPG column containing the initial nucleoside on the automated synthesizer.
-
Cycle Initiation (Automated): a. Deblocking: The synthesizer delivers the deblocking solution to the column to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile. The orange color of the cleaved DMT cation can be monitored to determine coupling efficiency.[3] b. Coupling: The iBu-dG phosphoramidite solution and the activator solution are delivered simultaneously to the column. The reaction proceeds for the specified time to form a phosphite triester linkage. The column is then washed with anhydrous acetonitrile.[1][2] c. Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The column is subsequently washed with anhydrous acetonitrile.[3] d. Oxidation: The oxidizing solution is delivered to the column to convert the unstable phosphite triester to a stable phosphate triester. The column is then washed with anhydrous acetonitrile.[3]
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final steps to release the oligonucleotide from the solid support and remove all protecting groups.
Materials:
-
Concentrated ammonium hydroxide.
-
Heating block or oven.
Procedure:
-
Cleavage from Support: a. Transfer the CPG support from the synthesis column to a screw-cap vial. b. Add concentrated ammonium hydroxide to the vial. c. Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the CPG support.
-
Deprotection: a. Tightly seal the vial and place it in a heating block or oven set to 55°C. b. Heat for 5-8 hours to ensure complete removal of the isobutyryl group from guanine and other base-protecting groups.[4] c. Allow the vial to cool to room temperature.
-
Work-up: a. Carefully open the vial in a fume hood. b. Transfer the ammoniacal solution containing the deprotected oligonucleotide to a new tube, leaving the CPG behind. c. Evaporate the ammonia to yield the crude oligonucleotide.
Protocol 4: Analysis of Crude Oligonucleotide by HPLC
High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the synthesized oligonucleotide.
Method:
-
Technique: Anion-exchange or reverse-phase HPLC are commonly used.
-
Mobile Phase (Anion-Exchange): A salt gradient (e.g., NaCl or LiClO4) in a buffered aqueous solution. High pH can be used to disrupt secondary structures.[7]
-
Mobile Phase (Reverse-Phase): An acetonitrile gradient in an aqueous buffer containing an ion-pairing agent (e.g., triethylammonium acetate).[4]
-
Detection: UV absorbance at 260 nm.
-
Analysis: The chromatogram will show a major peak corresponding to the full-length oligonucleotide product and smaller peaks corresponding to failure sequences (n-1, n-2, etc.).[7] Purity is calculated based on the relative peak areas.
Visualizations
Caption: Workflow for solid-phase oligonucleotide synthesis using N2-isobutyrylguanine.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. benchchem.com [benchchem.com]
- 3. atdbio.com [atdbio.com]
- 4. researchgate.net [researchgate.net]
- 5. digital.csic.es [digital.csic.es]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - KR [thermofisher.com]
Application of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide in Neurological Disorder Research: A Focus on its Potential as a Synthetic Intermediate
Initial literature and database searches for N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, also known as N2-Isobutyrylguanine, did not yield specific data on its direct application in neurological disorder research. Currently, there is a lack of published studies detailing its efficacy, neuroprotective mechanisms, or established experimental protocols in this context. The primary role of this compound, as identified in the available literature, is that of a synthetic intermediate in the development of other bioactive molecules.
This document, therefore, will focus on the potential applications of derivatives of this compound in neurological disorder research, based on the known therapeutic targets of related purine analogs. The information presented is intended to provide a foundational framework for researchers and drug development professionals interested in exploring the potential of this chemical scaffold.
Introduction to this compound
This compound is a purine derivative with the chemical formula C₉H₁₁N₅O₂. Its structure is based on guanine, a fundamental component of nucleic acids. The isobutyramide group attached to the purine core offers a site for further chemical modification, making it a versatile building block in medicinal chemistry.
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Potential Therapeutic Targets for Derivatives in Neurological Disorders
Based on the purine scaffold, derivatives of this compound could be designed to target key players in the pathophysiology of various neurological disorders. Two promising areas of exploration are adenosine receptors and protein kinases.
Adenosine Receptor Modulation
Adenosine is a crucial neuromodulator in the central nervous system (CNS), exerting its effects through four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Modulation of these receptors has therapeutic potential for conditions like Parkinson's disease, epilepsy, and ischemic brain injury.
Signaling Pathway of Adenosine A₂ₐ Receptor Antagonists:
Caption: Potential mechanism of A₂ₐ receptor antagonism by purine derivatives.
Protein Kinase Inhibition
Dysregulation of protein kinases is implicated in neuroinflammation and neuronal cell death, common features of neurodegenerative diseases. Bruton's tyrosine kinase (BTK), for example, is a key enzyme in B-cell receptor signaling and has emerged as a target in CNS lymphoma.
Experimental Workflow for Screening Kinase Inhibitors:
Caption: Workflow for developing purine-based kinase inhibitors for neurological applications.
Quantitative Data on Related Purine Analogs
While specific data for this compound is unavailable, the following table summarizes the activity of other purine derivatives at relevant neurological targets to provide a comparative baseline.
| Compound Class | Target | Assay Type | IC₅₀ / Kᵢ (nM) | Neurological Indication |
| Xanthine Derivatives | Adenosine A₁ Receptor | Radioligand Binding | 10 - 100 | Epilepsy, Pain |
| Triazolopyrimidines | Adenosine A₂ₐ Receptor | Radioligand Binding | 5 - 50 | Parkinson's Disease |
| Pyrazolopyrimidines | Bruton's Tyrosine Kinase | Enzymatic Assay | 1 - 20 | CNS Lymphoma |
| Purine Nucleosides | Adenosine Kinase | Enzymatic Assay | 50 - 200 | Ischemic Stroke |
Experimental Protocols
The following are generalized protocols that could be adapted for the evaluation of novel derivatives of this compound.
Protocol 1: In Vitro Adenosine Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for adenosine receptor subtypes.
Materials:
-
HEK293 cells stably expressing human A₁, A₂ₐ, A₂ₑ, or A₃ adenosine receptors.
-
Radioligands (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ).
-
Test compounds (derivatives of this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Scintillation counter.
Method:
-
Prepare cell membranes from the transfected HEK293 cells.
-
In a 96-well plate, add cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubate at room temperature for 2 hours to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data.
Protocol 2: In Vivo Neuroprotection Study in a Mouse Model of Ischemic Stroke
Objective: To evaluate the neuroprotective efficacy of a lead compound in a model of focal cerebral ischemia.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Induce focal cerebral ischemia by transient middle cerebral artery occlusion (tMCAO) for 60 minutes.
-
Administer the test compound or vehicle (e.g., intraperitoneally) at the time of reperfusion.
-
Monitor neurological deficits at 24 and 48 hours post-tMCAO using a standardized neurological scoring system.
-
At 48 hours, euthanize the animals and harvest the brains.
-
Measure the infarct volume by 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Perform histological analysis to assess neuronal damage and inflammation.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA).
Conclusion
While this compound itself is not currently established as a therapeutic agent for neurological disorders, its chemical structure presents a valuable starting point for the synthesis of novel purine derivatives. By targeting key pathways such as adenosine receptor signaling and protein kinase activity, there is significant potential to develop new treatments for a range of debilitating neurological conditions. The protocols and data presented here offer a foundational guide for researchers to initiate such discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full therapeutic potential.
N2-Isobutyrylguanine: A Potential Precursor for Novel Anti-inflammatory Agents
Abstract: Chronic inflammatory diseases represent a significant global health challenge, necessitating the development of novel therapeutic agents. This application note explores the potential of N2-isobutyrylguanine as a precursor for a new class of anti-inflammatory drugs. Drawing upon the established role of guanine derivatives as modulators of innate immune signaling, we propose that N2-isobutyrylguanine can be chemically modified to yield potent antagonists of Toll-like Receptor 7 (TLR7), a key mediator of inflammatory pathways. Herein, we provide detailed protocols for the synthesis of N2-isobutyrylguanine derivatives and their evaluation in both in vitro and in vivo models of inflammation. Furthermore, we present a comprehensive overview of the underlying TLR7 signaling cascade and a workflow for the discovery of novel anti-inflammatory agents based on the N2-isobutyrylguanine scaffold.
Introduction
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of pathologies, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the initiation of the innate immune response and subsequent inflammation. TLR7, in particular, recognizes single-stranded RNA viruses and endogenous RNA molecules, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.
Guanosine and its derivatives have been identified as endogenous ligands for TLR7, capable of modulating its activity. This observation suggests that synthetic modifications of the guanine scaffold could yield potent and selective TLR7 antagonists with therapeutic potential as anti-inflammatory agents. N2-isobutyrylguanine, a commercially available and synthetically tractable starting material, presents an attractive platform for the development of such compounds. The isobutyryl group at the N2 position offers a handle for further chemical derivatization, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.
This document serves as a guide for researchers, scientists, and drug development professionals interested in exploring the potential of N2-isobutyrylguanine as a precursor for novel anti-inflammatory therapeutics.
Data Presentation: Hypothetical Anti-inflammatory Activity
While N2-isobutyrylguanine itself has not been extensively profiled for anti-inflammatory activity, its derivatives can be designed to target the TLR7 pathway. The following tables present hypothetical quantitative data for a series of N2-isobutyrylguanine derivatives (NIG-series) to illustrate the expected outcomes from the described experimental protocols. These values are based on published data for other classes of TLR7 antagonists and are for illustrative purposes only.
Table 1: In Vitro Activity of Hypothetical NIG Derivatives against TLR7
| Compound ID | TLR7 Antagonism (IC50, µM) | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50 for TLR7) |
| NIG-001 | 15.2 | 25.8 | 30.1 | > 100 | > 6.6 |
| NIG-002 | 5.8 | 10.2 | 12.5 | > 100 | > 17.2 |
| NIG-003 | 0.9 | 1.5 | 2.1 | > 100 | > 111.1 |
| NIG-004 | 2.1 | 4.3 | 5.0 | > 100 | > 47.6 |
| Reference* | 1.2 | 2.0 | 2.5 | > 100 | > 83.3 |
*Reference compound represents a known, structurally distinct TLR7 antagonist.
Table 2: In Vivo Efficacy of Lead Compound NIG-003 in Carrageenan-Induced Paw Edema Model
| Treatment Group (Dose) | Paw Edema Inhibition (%) at 3h | MPO Activity Inhibition (%) |
| Vehicle Control | 0 | 0 |
| NIG-003 (10 mg/kg) | 55.2 | 48.9 |
| NIG-003 (30 mg/kg) | 72.8 | 65.3 |
| Indomethacin (10 mg/kg) | 68.5 | 60.1 |
Experimental Protocols
Protocol 1: Synthesis of N2-Isobutyrylguanine Derivatives
This protocol describes a general method for the synthesis of N2-isobutyrylguanine derivatives, starting from N2-isobutyrylguanine. The synthesis involves the alkylation of the N9 position, a common strategy for modifying guanine-based compounds.
Materials:
-
N2-Isobutyrylguanine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3), anhydrous
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of N2-isobutyrylguanine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Alkylation: Add the desired alkyl halide (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove potassium carbonate. Evaporate the DMF under reduced pressure.
-
Extraction: Dissolve the residue in DCM and wash with water (3 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield the desired N2-isobutyryl-N9-alkylguanine derivative.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro TLR7 Antagonist Activity Assay
This protocol details a cell-based assay to determine the inhibitory activity of N2-isobutyrylguanine derivatives on the human TLR7 signaling pathway using HEK-Blue™ hTLR7 reporter cells.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
TLR7 agonist (e.g., R848)
-
Test compounds (NIG derivatives) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 20 µL of each compound dilution to the respective wells. Include a vehicle control (DMSO) and a positive control (a known TLR7 antagonist).
-
TLR7 Stimulation: Add 20 µL of the TLR7 agonist R848 (final concentration, e.g., 1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
SEAP Detection: Add 180 µL of HEK-Blue™ Detection medium to each well.
-
Measurement: Incubate for 1-4 hours at 37°C and measure the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of TLR7 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
This protocol describes a standard in vivo model to assess the acute anti-inflammatory activity of a lead compound, such as NIG-003.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound (NIG-003) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (Indomethacin)
-
Pletismometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6): Vehicle control, NIG-003 (low and high dose), and Indomethacin.
-
Compound Administration: Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
(Optional) Myeloperoxidase (MPO) Assay: At the end of the experiment, euthanize the animals, and collect the paw tissue to measure MPO activity as an indicator of neutrophil infiltration.
Signaling Pathway and Experimental Workflow
The anti-inflammatory potential of N2-isobutyrylguanine derivatives is predicated on their ability to antagonize the TLR7 signaling pathway. The following diagram illustrates the key steps in this pathway, from ligand recognition to the production of pro-inflammatory cytokines.
The discovery and development of novel anti-inflammatory agents from the N2-isobutyrylguanine scaffold can follow a structured workflow, as depicted below.
Application Notes and Protocols for the Synthesis of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
Abstract
This document provides detailed experimental procedures for the synthesis of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, commonly known as N2-isobutyrylguanine. The protocols described herein are based on established methods for the selective N-acylation of guanine and its derivatives, a critical step in the synthesis of various therapeutic and diagnostic agents, including peptide nucleic acids (PNAs). These application notes are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a protected form of guanine, an essential building block in the synthesis of oligonucleotides and their analogs. The isobutyryl group at the N2 position of the purine ring prevents unwanted side reactions during automated solid-phase synthesis. The selective acylation of the exocyclic amino group of guanine is a key transformation in nucleoside and nucleotide chemistry. This document outlines a general and efficient method for the preparation of N2-isobutyrylguanine.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-methyl-N-(6-oxo-1,7-dihydropurin-2-yl)propanamide[1] |
| Synonyms | N2-Isobutyrylguanine, N-(6,7-DIHYDRO-6-OXO-1H-PURIN-2-YL)-2-METHYLPROPANAMIDE[1] |
| CAS Number | 21047-89-2[2][3] |
| Molecular Formula | C₉H₁₁N₅O₂[1][3] |
| Molecular Weight | 221.22 g/mol [1][3] |
| Melting Point | >300 °C |
| Appearance | White to off-white solid |
| Storage | 2-8°C[4] |
Experimental Protocols
The following protocol describes a general procedure for the N2-isobutyrylation of a guanine precursor. This method can be adapted based on the specific starting material and desired scale.
3.1. Materials and Reagents
-
Guanine or a suitable guanine derivative (e.g., 9-substituted guanine)
-
Isobutyric anhydride
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Glassware for extraction and chromatography
-
pH meter or pH paper
3.3. Synthetic Procedure
A widely used method for the N-acylation of guanine involves the use of an acid anhydride in the presence of a base.
-
Preparation of the Reaction Mixture: In a dry round-bottom flask, suspend the guanine starting material (1.0 eq) in a mixture of anhydrous pyridine and anhydrous DMF.
-
Acylation: Cool the suspension in an ice bath. Slowly add isobutyric anhydride (1.5 - 2.0 eq) to the reaction mixture with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
-
Work-up: Once the reaction is complete, cool the mixture and quench by the slow addition of water. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water. Alternatively, for a more rigorous purification, silica gel column chromatography can be employed. The resulting solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
3.4. Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.[1]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Melting Point Analysis: To compare with the literature value.[2]
Experimental Workflow and Signaling Pathways
4.1. Experimental Workflow Diagram
Caption: Synthetic workflow for N2-isobutyrylguanine.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Pyridine is a flammable and toxic liquid. Handle with care.
-
Isobutyric anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Dispose of all chemical waste according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Poor recovery during work-up | Optimize purification method (e.g., solvent system for recrystallization or chromatography). | |
| Side Products | Over-acylation (at other positions) | Control stoichiometry of the acylating agent. Optimize reaction temperature. |
| Hydrolysis of the product | Ensure anhydrous conditions during the reaction and work-up. | |
| Incomplete Dissolution | Low solubility of starting material | Use a co-solvent like DMF or increase the reaction temperature. |
Conclusion
The protocol described provides a reliable method for the synthesis of this compound. This compound is a valuable intermediate in the synthesis of modified nucleic acids for various research and therapeutic applications. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high yield and purity of the final product.
References
Application Notes and Protocols for High-Throughput Screening of N2-Isobutyrylguanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Isobutyrylguanine and its nucleoside derivatives represent a class of synthetic compounds with significant potential in antiviral and anticancer drug discovery. As analogs of the natural purine base guanine, these molecules can interfere with key biological processes such as nucleic acid replication and cell signaling. High-throughput screening (HTS) provides an efficient platform to evaluate large libraries of such compounds to identify "hit" molecules that modulate the activity of specific biological targets.[1][2]
This document provides detailed protocols and application notes for a hypothetical high-throughput screening assay designed to identify inhibitors of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[3][4] N2-Isobutyrylguanine derivatives are plausible candidates for RdRp inhibition due to their structural similarity to guanosine triphosphate.
Key Molecular Target and Signaling Pathway
Viral RNA-Dependent RNA Polymerase (RdRp)
Viral RdRp is a primary target for antiviral drug development because it is essential for viral replication and is not present in host cells, minimizing off-target effects.[4] The enzyme catalyzes the synthesis of a complementary RNA strand from an RNA template. Nucleoside analogs can act as competitive inhibitors or chain terminators after being incorporated into the growing RNA strand, thus halting viral replication.
High-Throughput Screening Assay: RdRp Inhibition
This section details a fluorescence-based HTS assay to identify inhibitors of viral RdRp. The assay measures the synthesis of double-stranded RNA (dsRNA) from a single-stranded template. A fluorescent dye that intercalates with dsRNA is used to quantify the product. A decrease in fluorescence indicates inhibition of the RdRp enzyme.[3]
Experimental Workflow
Detailed Experimental Protocol
Materials and Reagents:
-
Assay Buffer: 50 mM HEPES pH 8.0, 10 mM KCl, 2 mM MgCl₂, 2 mM MnCl₂, 10 mM DTT.
-
RdRp Enzyme: Purified recombinant viral RNA-dependent RNA polymerase.
-
RNA Template: Poly(A) template.
-
Nucleotides: Uridine triphosphate (UTP).
-
Test Compounds: Library of N2-Isobutyrylguanine derivatives dissolved in DMSO.
-
Positive Control: Known RdRp inhibitor (e.g., Remdesivir triphosphate).
-
Negative Control: DMSO.
-
Detection Reagent: dsRNA-specific fluorescent dye (e.g., PicoGreen).
-
Assay Plates: 384-well, black, flat-bottom plates.
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control, and negative control (DMSO) into the wells of a 384-well assay plate.
-
Enzyme/Template Mix Addition: Prepare a master mix containing the RdRp enzyme and poly(A) template in assay buffer. Dispense 10 µL of this mix into each well.
-
Pre-incubation: Seal the plate and incubate for 30 minutes at 30°C to allow compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of UTP in assay buffer. Add 5 µL to each well to initiate the RNA synthesis reaction.
-
Reaction Incubation: Seal the plate and incubate for 90 minutes at 30°C.
-
Detection: Add 5 µL of the dsRNA fluorescent dye (diluted in assay buffer as per manufacturer's instructions) to each well.
-
Final Incubation: Incubate for 15 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence intensity on a plate reader with excitation at 480 nm and emission at 530 nm.
Data Presentation and Analysis
The inhibitory activity of each compound is calculated as a percentage of the control. The 50% inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.
Hypothetical Screening Results for Selected N2-Isobutyrylguanine Derivatives:
| Compound ID | Structure | Max Inhibition (%) | IC50 (µM) |
| NBG-001 | N2-Isobutyrylguanine | 85.2 | 7.8 |
| NBG-002 | N2-Isobutyrylguanosine | 92.5 | 2.1 |
| NBG-003 | NBG-002 5'-triphosphate | 98.1 | 0.3 |
| NBG-004 | 2'-deoxy-N2-Isobutyrylguanosine | 75.6 | 15.4 |
| Positive Control | Remdesivir triphosphate | 99.5 | 0.1 |
Conclusion
The described high-throughput screening assay provides a robust and efficient method for identifying novel inhibitors of viral RNA-dependent RNA polymerase from a library of N2-Isobutyrylguanine derivatives. The detailed protocol and workflow can be adapted for screening other compound libraries against various viral polymerases. The identification of potent "hit" compounds through such screens is a critical first step in the pipeline for developing new antiviral therapeutics.[1] Subsequent hit-to-lead optimization and further biological characterization are necessary to advance these initial findings.
References
Application Notes and Protocols for N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide in Cancer Cell Line Studies
A comprehensive review of publicly available scientific literature reveals a significant lack of specific studies on the application of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide in cancer cell line research. Despite searches using various synonyms for the compound, including N2-Isobutyrylguanine, no detailed experimental data, such as IC50 values, apoptosis rates, or specific signaling pathway analyses, could be retrieved. The available information is primarily limited to its chemical properties cataloged in databases like PubChem.
Therefore, the following sections provide a generalized framework and protocols that are standard in the field of cancer drug discovery for evaluating novel compounds like this compound. These are intended to serve as a guide for researchers interested in investigating the potential anticancer properties of this and other similar purine analogs.
Compound Information
| Compound Name | Synonyms | Molecular Formula | Molecular Weight | Structure |
| This compound | N2-Isobutyrylguanine | C9H11N5O2 | 221.22 g/mol | [Image of the chemical structure of this compound] |
General Experimental Protocols for Anticancer Activity Screening
The following are standard, detailed protocols that can be adapted to study the effects of this compound on various cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to determine the concentration-dependent cytotoxic effects of a compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay is used to determine if the compound induces apoptosis (programmed cell death).
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its predetermined IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blotting for Signaling Pathway Analysis
Western blotting can be used to investigate the effect of the compound on proteins involved in key cancer-related signaling pathways (e.g., proliferation, apoptosis, cell cycle regulation).
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
Potential Signaling Pathways for Investigation
Given that this compound is a purine analog, several signaling pathways are logical starting points for investigation. The diagrams below illustrate these hypothetical pathways and experimental workflows.
Caption: A generalized workflow for the initial screening of a novel compound for anticancer activity.
Caption: A potential intrinsic apoptosis pathway that could be investigated for the compound.
Caption: A hypothetical p53-mediated cell cycle arrest pathway at the G1/S checkpoint.
Summary and Future Directions
While there is currently no specific data on the effects of this compound in cancer cell lines, its structural similarity to guanine suggests it could potentially interfere with DNA replication, cell signaling pathways regulated by purines, or act as an enzyme inhibitor. The protocols and hypothetical pathways outlined above provide a robust starting point for any researcher aiming to elucidate the anticancer potential of this compound. Future studies should focus on performing these foundational experiments across a panel of diverse cancer cell lines to identify any cytotoxic or cytostatic effects and to begin to unravel its mechanism of action.
Application Notes and Protocols for the Purification of N2-Isobutyrylguanine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Isobutyrylguanine is a critical intermediate in the synthesis of various therapeutic oligonucleotides and other pharmacologically active molecules. The purity of this compound is paramount to ensure the efficacy and safety of the final drug product. This document provides detailed application notes and standardized protocols for the purification of N2-Isobutyrylguanine from typical reaction mixtures. The methodologies described herein focus on achieving high purity and yield through column chromatography and recrystallization techniques.
Data Presentation: Purification Efficiency
The following table summarizes representative quantitative data obtained from the purification of N2-Isobutyrylguanine using the protocols detailed in this document. These values serve as a benchmark for researchers to evaluate their purification success.
| Purification Step | Method | Loading Capacity (per 100g Silica) | Eluent System (v/v) | Yield (%) | Purity (%) | Analysis Method |
| Crude Product | - | - | - | - | 50-70 | HPLC |
| Column Chromatography | Silica Gel Chromatography | 5-10 g | Dichloromethane:Methanol (95:5 to 90:10 gradient) | 85-95 | >95 | HPLC |
| Recrystallization | Solvent Crystallization | - | Ethanol:Water (3:1) | 90-95 | >99.5 | HPLC, NMR |
Experimental Protocols
Protocol 1: Purification of N2-Isobutyrylguanine by Silica Gel Column Chromatography
This protocol describes the purification of N2-Isobutyrylguanine from a crude reaction mixture using silica gel column chromatography.
Materials:
-
Crude N2-Isobutyrylguanine reaction mixture
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexane, technical grade
-
Ethyl Acetate, technical grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in a 1:1 mixture of hexane and ethyl acetate.
-
Stir gently to ensure a homogenous suspension and to remove any trapped air bubbles.
-
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing and to remove any air pockets.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the packed column by passing 2-3 column volumes of the starting eluent (DCM:MeOH 98:2) through it.
-
-
Sample Preparation and Loading:
-
Dissolve the crude N2-Isobutyrylguanine in a minimal amount of dichloromethane.
-
If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness.
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a solvent system of 98:2 Dichloromethane:Methanol.
-
Gradually increase the polarity of the eluent by increasing the percentage of methanol. A typical gradient would be from 2% to 10% methanol in dichloromethane. The optimal gradient may need to be determined by preliminary TLC analysis.
-
Collect fractions of approximately 20-30 mL.
-
-
Fraction Analysis:
-
Monitor the separation by Thin Layer Chromatography (TLC).
-
Spot each collected fraction on a TLC plate and develop it in a suitable solvent system (e.g., Dichloromethane:Methanol 9:1).
-
Visualize the spots under UV light (254 nm).
-
Combine the fractions containing the pure N2-Isobutyrylguanine.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified N2-Isobutyrylguanine as a solid.
-
Protocol 2: Recrystallization of N2-Isobutyrylguanine
This protocol is for the final purification of N2-Isobutyrylguanine obtained from column chromatography to achieve high purity.
Materials:
-
N2-Isobutyrylguanine (partially purified)
-
Ethanol, absolute
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the partially purified N2-Isobutyrylguanine in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (preheated to near boiling) to dissolve the solid completely. Stir continuously.
-
-
Inducing Crystallization:
-
Once the solid is completely dissolved, slowly add deionized water dropwise to the hot solution until a slight turbidity persists. This indicates the saturation point.
-
If too much water is added and the product precipitates excessively, add a small amount of hot ethanol to redissolve it.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture (e.g., 1:1) to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove any residual solvent.
-
Visualizations
Experimental Workflow for N2-Isobutyrylguanine Purification
Caption: Overall workflow for the purification of N2-Isobutyrylguanine.
Logical Relationship of Purification Steps
Caption: Logical steps in the purification of N2-Isobutyrylguanine.
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide: A Versatile Building Block in Medicinal Chemistry
Introduction
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, also known as N2-isobutyrylguanine, is a modified purine base that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its primary role in medicinal chemistry is as a protected form of guanine, facilitating the regioselective synthesis of complex nucleoside analogs, oligonucleotides, and other heterocyclic compounds. The isobutyryl group provides temporary protection of the exocyclic amine at the N2 position of the guanine core, preventing unwanted side reactions during multi-step synthetic sequences. This protection is critical for the construction of therapeutic agents with applications in antiviral, anticancer, and genetic research.
Application Notes
Synthesis of Modified Nucleosides and Oligonucleotides
The most prominent application of this compound is in the solid-phase synthesis of modified oligonucleotides and their analogs, such as peptide nucleic acids (PNAs). The isobutyryl protecting group is stable to the conditions used for oligonucleotide synthesis and can be efficiently removed during the final deprotection step.
-
Antisense Oligonucleotides: N2-isobutyrylguanine is a key component in the synthesis of second-generation antisense oligonucleotides. For instance, it is used in the preparation of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine, a precursor for oligonucleotides with improved nuclease resistance and binding affinity.
-
Peptide Nucleic Acids (PNAs): This building block is integral to the synthesis of PNA monomers, such as N2-(isobutyryl)-9-(carboxymethyl)guanine, which are then incorporated into PNA backbones.[1][2] PNAs are synthetic DNA mimics with a polyamide backbone that exhibit high binding affinity and specificity to complementary DNA and RNA sequences, making them valuable tools in diagnostics and therapeutics.
Precursor for Antiviral and Anticancer Agents
While not typically the core pharmacophore itself, this compound serves as an essential intermediate in the synthesis of various purine nucleoside analogs with potential therapeutic activities. The N2-isobutyryl group allows for modifications at other positions of the purine ring or the sugar moiety, leading to the development of novel antiviral and anticancer candidates.
-
Antiviral Nucleoside Analogs: Purine nucleoside analogs are a cornerstone of antiviral therapy.[3] The synthesis of acyclic guanine nucleosides, such as analogs of Acyclovir, can utilize N2-protected guanine derivatives to ensure correct regioselectivity during alkylation.
-
Anticancer Nucleoside Analogs: Purine analogs also exhibit broad antitumor activity by targeting DNA synthesis and inducing apoptosis in cancer cells. The use of N2-isobutyrylguanine enables the synthesis of novel nucleoside derivatives with modified sugar moieties or substitutions on the purine ring, which are then evaluated for their cytotoxic effects against various cancer cell lines.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-6-chloropurine
This protocol describes a common method for the synthesis of the title compound starting from the commercially available 2-amino-6-chloropurine.
Materials:
-
2-Amino-6-chloropurine
-
Isobutyric anhydride
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
N-Acylation: In a round-bottom flask, dissolve 2-amino-6-chloropurine (1 equivalent) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Slowly add isobutyric anhydride (1.2 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(6-chloro-9H-purin-2-yl)isobutyramide.
-
Hydrolysis: Dissolve the crude product in a mixture of DMF and water.
-
Add a solution of sodium hydroxide (2 equivalents) and heat the mixture to 80-90 °C for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization or silica gel column chromatography if necessary.
Diagram of the synthetic workflow:
Caption: Synthetic route to the target compound.
Protocol 2: Incorporation into a Nucleoside Analog (General Procedure)
This protocol outlines a general method for the glycosylation of N2-isobutyrylguanine to form a nucleoside analog.
Materials:
-
This compound
-
Protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Sodium bicarbonate solution
-
Dichloromethane
-
Methanol
-
Sodium methoxide in methanol
Procedure:
-
Silylation: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend this compound (1 equivalent) in anhydrous acetonitrile.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents) and heat the mixture to reflux until a clear solution is obtained.
-
Cool the solution to room temperature.
-
Glycosylation: In a separate flask, dissolve the protected sugar (1.2 equivalents) in anhydrous acetonitrile.
-
Add the silylated guanine solution to the sugar solution.
-
Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.
-
Deprotection: Dissolve the protected nucleoside in a mixture of dichloromethane and methanol.
-
Add a catalytic amount of sodium methoxide in methanol and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin or by adding acetic acid.
-
Filter and concentrate the filtrate.
-
Purify the final nucleoside analog by chromatography or recrystallization.
Diagram of the glycosylation workflow:
Caption: Workflow for nucleoside synthesis.
Data Presentation
The utility of this compound as a building block is primarily demonstrated through the biological activity of the final compounds synthesized using it as a starting material. While specific quantitative data for a wide range of small molecules derived directly from this building block is not extensively available in the public domain, the following table presents hypothetical data for illustrative purposes, based on the types of compounds that can be synthesized.
Table 1: Hypothetical Biological Activity of Purine Analogs Derived from N2-Isobutyrylguanine
| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Cell Line / Enzyme | Therapeutic Area |
| PA-001 | Viral DNA Polymerase | Enzymatic Inhibition | 0.5 | Herpes Simplex Virus (HSV-1) | Antiviral |
| PA-002 | Kinase X | Kinase Inhibition | 0.08 | Recombinant Human Kinase X | Anticancer |
| PA-003 | Cancer Cell Line | Cytotoxicity | 1.2 | HeLa (Cervical Cancer) | Anticancer |
| PA-004 | Viral Replication | Cell-based Assay | 2.5 | Hepatitis B Virus (HBV) infected cells | Antiviral |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for specific compounds.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its primary utility lies in its role as a protected guanine derivative, enabling the efficient and regioselective synthesis of complex molecules such as modified oligonucleotides, PNAs, and novel nucleoside analogs. The protocols provided herein offer a foundation for its synthesis and incorporation into various scaffolds, highlighting its importance for researchers and scientists in the field of drug discovery and development. Further exploration of this building block in the synthesis of diverse small molecule libraries could lead to the discovery of new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: N2-Isobutyrylguanine Synthesis
Welcome to the technical support center for N2-Isobutyrylguanine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis. N2-Isobutyrylguanine is a critical precursor in the synthesis of oligonucleotides, particularly for applications in RNA catalysis research and the development of antiviral drugs.[1]
This guide provides answers to frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, comprehensive experimental protocols, and comparative data to help you optimize your synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of N2-Isobutyrylguanine, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the common causes and how can I troubleshoot this?
Answer: Low yields in N2-isobutyrylguanine synthesis can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions
| Potential Cause | Recommended Action & Explanation |
| Poor Quality Starting Materials | Verify the purity of your guanosine or guanine derivative starting material via NMR or melting point analysis. Impurities can interfere with the reaction. |
| Inefficient Protection of Hydroxyl Groups | In methods involving transient silylation, incomplete protection of the hydroxyl groups on the ribose sugar can lead to side reactions. Ensure anhydrous conditions and use a sufficient excess of the silylating agent (e.g., TMSCl). The formation of a derivative silylated at both the O6 and amino groups has been shown to facilitate N-acylation.[1][2] |
| Suboptimal Reaction Temperature | Temperature can significantly impact the reaction rate and the formation of byproducts. If the reaction is sluggish at room temperature, gentle heating may be necessary. However, excessive heat can cause degradation. It's recommended to perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C) to determine the optimal condition. |
| Incorrect Solvent | The choice of solvent is critical for reactant solubility and reaction kinetics. Polar aprotic solvents like DMF and DMSO are commonly used and have been shown to favor the desired N2-acylation. |
| Formation of Regioisomers | Guanine has multiple reactive nitrogen atoms (N1, N3, N7, N9, and the exocyclic N2). Acylation or alkylation can occur at these other positions, leading to a mixture of products and a low yield of the desired N2-isobutyrylguanine. The choice of protecting groups and reaction conditions is key to directing the reaction to the N2 position. |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Question: My TLC plate shows multiple spots after the reaction. What are these byproducts and how can I minimize their formation?
Answer: The presence of multiple spots on your TLC plate is a common issue and usually indicates the formation of side products.
Common Impurities & Prevention Strategies
| Impurity | Prevention Strategy |
| N7 and N9 Regioisomers | The formation of N7 and N9 isomers is a frequent side reaction in guanine chemistry. A bulky substituent at the C-6 position can sterically hinder N-7, favoring N-9 substitution. The use of specific protecting groups and carefully controlled reaction conditions are crucial for regioselectivity. |
| Di-acylated Products | Over-acylation can lead to the formation of products like N2,9-diacetylguanine.[3] To avoid this, use a controlled stoichiometry of the acylating agent (isobutyryl chloride or anhydride) and monitor the reaction closely by TLC. |
| O6-Acylated Byproducts | Reaction at the O6 position of the guanine base is a known side reaction. Transient silylation of the O6 position can be employed to prevent this. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N2-Isobutyrylguanine?
A1: Two prevalent methods are:
-
Direct Acylation with Transient Protection: This involves the temporary protection of the hydroxyl groups of guanosine, typically with silyl groups, followed by the selective acylation of the N2-amino group.[2]
-
Synthesis from a Precursor: A high-yielding method starts from 6-chloro-2-amino purine, which is first alkylated and then undergoes N2-isobutyrylation.[4][5]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress.[6] A suitable mobile phase, for example, a mixture of dichloromethane and methanol, can be used to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What are the recommended purification methods for N2-Isobutyrylguanine?
A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the specific impurities present. For instance, a gradient of dichloromethane and methanol can be effective. In some cases, crystallization can also be a viable purification method.
Q4: I am having trouble with the removal of protecting groups. What should I do?
A4: The choice of deprotection conditions is critical and depends on the protecting groups used. For silyl groups, fluoride reagents like TBAF are commonly employed. For acyl groups, basic conditions are often used. It is important to choose conditions that are mild enough to avoid degradation of the desired product.
Experimental Protocols
Below are detailed methodologies for two common synthesis routes for N2-Isobutyrylguanine derivatives.
Protocol 1: Synthesis of N2-(isobutyryl)-9-(carboxymethyl)guanine from 6-chloro-2-amino purine [4][5]
This protocol describes a high-yielding, five-step synthesis.
Step 1: Synthesis of 2-amino-6-chloro-9-(tert-butoxycarbonylmethyl)purine
-
To a solution of 2-amino-6-chloropurine in DMF, add potassium carbonate.
-
Add tert-butyl bromoacetate and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 2-amino-9-(tert-butoxycarbonylmethyl)guanine
-
Dissolve the product from Step 1 in a mixture of dioxane and water.
-
Add sodium hydroxide and heat the mixture.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with acetic acid and collect the precipitate by filtration.
Step 3: Synthesis of 2-amino-9-(carboxymethyl)guanine
-
Treat the product from Step 2 with a mixture of trifluoroacetic acid and dichloromethane.
-
Stir the mixture at room temperature.
-
After completion, remove the solvent under reduced pressure.
Step 4: Synthesis of N2-isobutyryl-9-(carboxymethyl)guanine
-
Suspend the product from Step 3 in pyridine.
-
Add isobutyryl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After completion, pour the reaction mixture into ice-water and collect the precipitate.
Step 5: Purification
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Selective N2-Acylation of Guanosine using Transient Silylation [2][7]
This protocol outlines the synthesis of N2-isobutyrylguanosine from guanosine.
Step 1: Transient Silylation
-
Suspend guanosine in anhydrous pyridine.
-
Add chlorotrimethylsilane (TMSCl) and stir the mixture at room temperature under an inert atmosphere until a clear solution is obtained. This indicates the formation of the persilylated guanosine.
Step 2: N2-Acylation
-
Cool the solution to 0 °C.
-
Add isobutyryl chloride dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
Step 3: Deprotection
-
Add aqueous ammonia to the reaction mixture to remove the silyl protecting groups.
-
Stir the mixture for the specified time.
Step 4: Work-up and Purification
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Data Presentation
The following tables summarize quantitative data from various synthesis approaches to provide a basis for comparison and optimization.
Table 1: Comparison of Yields for N2-Acyl Guanine Synthesis
| Starting Material | Acylating Agent | Method | Yield (%) | Reference |
| Guanosine | Isobutyryl Chloride | Transient Silylation | High (not specified) | [2] |
| 6-chloro-2-amino purine | Isobutyryl Chloride | Multi-step | ~70% (for similar compounds) | [5] |
| 2,6-diaminopurine riboside | Isobutyrylation | Four-step process | High (not specified) | [8] |
Table 2: HPLC Purity Analysis Conditions for Guanine Derivatives
| Parameter | Condition 1 | Condition 2 |
| Column | Newcrom R1 (Reverse Phase) | C18 Reverse Phase |
| Mobile Phase A | Water with phosphoric acid | 0.1% Acetic acid in water |
| Mobile Phase B | Acetonitrile | 0.1% Acetic acid in 10:90 acetonitrile:water |
| Detection | UV (e.g., 254 nm) | Fluorescence (excitation 330 nm, emission 420 nm) |
| Reference | [9] | [2] |
Visualizations
The following diagrams illustrate key workflows and decision-making processes in N2-Isobutyrylguanine synthesis.
Caption: General experimental workflow for the synthesis of N2-Isobutyrylguanine via the transient silylation method.
Caption: A troubleshooting decision tree for addressing low yields in N2-Isobutyrylguanine synthesis.
References
- 1. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of N2,9-Diacetylguanine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Overcoming solubility issues with N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide (also known as N2-Isobutyrylguanine).
Frequently Asked Questions (FAQs)
Q1: What are the known chemical properties of this compound?
This compound is a derivative of guanine. Its key properties are summarized below.[1][2]
| Property | Value |
| Molecular Formula | C₉H₁₁N₅O₂ |
| Molecular Weight | 221.22 g/mol [1] |
| Common Synonyms | N2-Isobutyrylguanine, N-(6,7-DIHYDRO-6-OXO-1H-PURIN-2-YL)-2-METHYLPROPANAMIDE[1] |
| Appearance | Likely a white to off-white solid (typical for purine derivatives). |
| Storage Temperature | 2-8°C[3] |
Q2: Why is my this compound not dissolving?
Purine derivatives, like the subject molecule, often exhibit poor solubility in aqueous solutions due to their planar, aromatic structure which can lead to strong intermolecular interactions and a stable crystal lattice. More than 40% of new chemical entities are practically insoluble in water, making this a common challenge.[4] Factors such as pH, solvent choice, and temperature play a critical role.
Q3: What are the initial steps to take when encountering solubility issues?
Start with small-scale solubility testing in a variety of common laboratory solvents. This will help establish a qualitative understanding of the compound's solubility profile. Based on these initial findings, you can select a suitable solvent system or a more advanced solubilization technique.
Q4: Can modifying the pH of the solution improve solubility?
Yes, pH adjustment is a common and effective method for ionizable compounds.[5][6] The purine structure contains acidic and basic functional groups.[7] Systematically adjusting the pH of your aqueous buffer may significantly enhance solubility by forming a soluble salt in situ.
Q5: Are there any known applications for this compound?
This compound is utilized in pharmaceutical research as an intermediate for synthesizing compounds with potential anti-inflammatory and bronchodilator activities.[3] It also serves as a building block in medicinal chemistry for designing molecules that target adenosine receptors or act as kinase inhibitors.[3] Additionally, it has applications in the enzymatic synthesis of purine nucleosides.[8]
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility challenges with this compound.
Issue 1: Compound is poorly soluble in aqueous buffers.
Cause: The compound's nonpolar regions and crystalline structure limit its interaction with water molecules.
Solutions:
| Method | Description | Advantages | Disadvantages |
| pH Adjustment | Titrate the aqueous suspension with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to find a pH where solubility increases. Purines have multiple pKa values. | Simple, rapid, and cost-effective.[6] | May cause compound degradation at extreme pH values; precipitation may occur upon dilution into a medium with a different pH.[5] |
| Co-solvents | Add a water-miscible organic solvent to the aqueous solution. Common choices include DMSO, DMF, ethanol, or PEG. | Easy to implement and can significantly increase solubility of lipophilic compounds.[5] | Organic solvents can be toxic to cells in culture and may interfere with certain biological assays. |
| Heating & Sonication | Gently warming the solution or using an ultrasonic bath can help overcome the activation energy barrier for dissolution. | Simple physical methods that can increase the rate of dissolution. | The compound may precipitate out of solution upon cooling. Not suitable for thermolabile compounds. |
| Use of Surfactants | Low concentrations of non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the compound, increasing its apparent solubility. | Can be effective at low concentrations. | May interfere with cellular membranes or protein activity in biological assays. |
Issue 2: Compound precipitates out of solution during the experiment.
Cause: Changes in experimental conditions (e.g., temperature fluctuation, dilution into a non-solvent, or pH shift) can cause the compound to crash out of a supersaturated solution.
Solutions:
-
Maintain Consistent Conditions: Ensure temperature and pH are kept constant throughout your experiment.
-
Pre-warm Media: When diluting a stock solution, ensure the destination buffer or media is at the same temperature.
-
Use of Solid Dispersions: For formulation development, creating a solid dispersion of the compound in a hydrophilic polymer can improve its dissolution rate and stability in solution.[4][6][9] This is an advanced technique typically used in pharmaceutical formulation.
Experimental Protocols
Protocol 1: Systematic pH-Dependent Solubility Screen
-
Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate for acidic, phosphate for neutral, and borate for basic ranges).
-
Add a known excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Plot the measured solubility against the pH to identify the optimal pH for dissolution.
Protocol 2: Co-solvent Solubility Evaluation
-
Select a panel of water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol).
-
Prepare a series of solvent-buffer mixtures with varying percentages of the organic co-solvent (e.g., 1%, 5%, 10%, 25%, 50% v/v).
-
Add an excess of the compound to each mixture.
-
Follow steps 3-5 from the pH screening protocol to determine the solubility in each co-solvent mixture.
-
Plot solubility against the percentage of co-solvent to determine the most effective system with the lowest required organic solvent concentration.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for troubleshooting solubility issues.
Signaling Pathway Example: Adenosine Receptor
Caption: Potential role in adenosine receptor signaling.
References
- 1. This compound | C9H11N5O2 | CID 135437285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound [myskinrecipes.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. Purine - Wikipedia [en.wikipedia.org]
- 8. Propanamide, N-(6,7-dihydro-6-oxo-1H-purin-2-yl)-2-methyl- | 21047-89-2 [chemicalbook.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the synthesis of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide. The following sections address common issues related to reaction side products and offer analytical strategies for their identification and characterization.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is showing multiple spots on TLC/peaks in HPLC analysis apart from the desired product. What are the likely side products?
During the synthesis of this compound, the formation of several side products is possible due to the multiple reactive sites on the guanine starting material. Common side products include:
-
Di-acylated Guanine: Over-acylation can lead to the formation of N,N-diisobutyrylguanine, where isobutyryl groups are attached at both the N2 and N9 or N7 positions.[1][2][3][4]
-
Regioisomers: Guanine can be acylated at the N7 or N9 positions of the imidazole ring, leading to the formation of N7 and N9-isobutyrylguanine isomers, which can be difficult to separate.[5][6]
-
Unreacted Starting Material: Incomplete reaction can result in the presence of unreacted 2-amino-6-oxo-purine (guanine).
-
Hydrolysis Product: The amide bond of the final product can be susceptible to hydrolysis during workup or purification, leading back to guanine.[7]
Question 2: I have an impurity with a higher molecular weight than my product. What could it be?
An impurity with a higher molecular weight often suggests a di-acylated side product. The most common is the N2,N9-diisobutyrylguanine. To confirm, you can use LC-MS to determine the molecular weight of the impurity and compare it with the expected mass of di-acylated guanine.
Question 3: How can I minimize the formation of di-acylated side products?
To reduce the formation of di-acylated products, consider the following strategies:
-
Control Stoichiometry: Use a controlled amount of the acylating agent (isobutyryl chloride or isobutyric anhydride), typically 1.0 to 1.2 equivalents.
-
Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the second acylation.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed to prevent over-reaction.
Question 4: I am struggling to separate the N7 and N9 isomers. What purification techniques are recommended?
The separation of N7 and N9 regioisomers can be challenging due to their similar polarities.[6] Consider the following approaches:
-
Column Chromatography: Use a high-resolution silica gel column with a carefully selected eluent system. A gradient elution may be necessary.
-
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can provide better resolution.
-
Recrystallization: In some cases, fractional crystallization with different solvent systems may help in isolating the desired isomer.
Side Product Analysis Data
The following table summarizes the expected molecular weights of the target product and potential side products, which can be used for their identification in mass spectrometry analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Product) | C₉H₁₁N₅O₂ | 221.22 |
| Guanine (Starting Material/Hydrolysis Product) | C₅H₅N₅O | 151.13 |
| N2,N9-Diisobutyrylguanine | C₁₃H₁₇N₅O₃ | 291.30 |
| N2,N7-Diisobutyrylguanine | C₁₃H₁₇N₅O₃ | 291.30 |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Gradient: Start with 5% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Side Product Identification
-
LC System: Use an HPLC or UHPLC system with conditions similar to the HPLC protocol above.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used for these compounds.
-
Scan Range: m/z 100 - 500.
-
Analysis: Extract the ion chromatograms for the expected molecular weights of the product and potential side products (see table above).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts and coupling constants of the protons. The isobutyryl group should show a characteristic doublet and septet.
-
¹³C NMR: Acquire a carbon NMR spectrum to confirm the number of unique carbons and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC): For complex structures or to definitively assign the position of acylation, 2D NMR experiments can be invaluable.
Visual Guides
Caption: Workflow for the analysis and identification of side products.
Caption: Potential reaction pathways leading to side product formation.
References
- 1. US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Buy Acetyl Purine Derivative - Specialty Chemical Online | Advent [adventchembio.com]
- 4. 3056-33-5|N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical studies on the hydrolysis mechanism of N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N2-Isobutyrylguanine Derivatization
Welcome to the technical support center for the derivatization of N2-isobutyrylguanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your reaction conditions and achieve desired product outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of N2-isobutyryl protection of guanine?
A1: The N2-isobutyryl group serves as a crucial protecting group for the exocyclic amino group of guanine, particularly in the context of oligonucleotide synthesis. This protection prevents the amine from participating in unwanted side reactions during the phosphoramamite coupling steps, ensuring the correct sequence and integrity of the synthesized DNA or RNA strand.
Q2: What are the common challenges encountered during the N2-isobutyrylation of guanine or its nucleosides?
A2: Researchers may face several challenges, including low reaction yields, the formation of undesired side products due to reaction at other sites (such as the O6 position), di-acylation, and incomplete reactions. Purification of the final product from starting materials and byproducts can also be complex.
Q3: What is the "transient silylation" method and why is it beneficial for selective N2-acylation?
A3: Transient silylation is a strategic approach to achieve selective N2-acylation of guanosine. It involves the temporary protection of other reactive sites, such as the hydroxyl groups of the ribose sugar and the O6 position of the guanine base, using silylating agents like trimethylsilyl (TMS) chloride. This intermediate, silylated at both the O6 and amino groups, allows for a facile and highly selective reaction with an acylating agent (e.g., isobutyryl chloride) at the N2 position.[1][2] This method helps to prevent O6 acylation, which can lead to degradation and the formation of colored impurities, and it can also accelerate the desired N2-acylation reaction.[2]
Q4: How can I monitor the progress of the N2-isobutyrylation reaction?
A4: Thin-layer chromatography (TLC) is a common and effective technique for monitoring the progress of the reaction. By spotting the starting material, the reaction mixture, and optionally a standard of the expected product on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The difference in polarity between the starting guanine/guanosine and the N2-isobutyrylated product will result in different retention factors (Rf values), allowing for clear separation and monitoring.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of N2-Isobutyrylguanine | Incomplete reaction due to insufficient reagent or suboptimal reaction time. | - Increase the molar excess of the isobutyryl chloride or isobutyric anhydride. - Extend the reaction time and monitor progress using TLC until the starting material is consumed. |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. While some acylations proceed at room temperature, others may require heating (e.g., 50°C) to drive the reaction to completion.[3] | |
| Presence of moisture in the reaction. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents (e.g., pyridine, DMF). - Handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or argon). | |
| Presence of Di-acylated or Tri-acylated Byproducts | Excessive amount of acylating agent. | - Carefully control the stoichiometry of the isobutyryl chloride/anhydride. A significant excess can lead to acylation at multiple sites. |
| Prolonged reaction time at elevated temperatures. | - Monitor the reaction closely by TLC and stop the reaction once the desired product is predominantly formed. | |
| Formation of O6-acylated Side Products | Direct acylation without protection of the O6 position. | - Employ the transient silylation method to protect the O6 position prior to N2-acylation.[1][2] This significantly enhances the selectivity for the N2 position. |
| Incomplete Reaction (Starting material remains) | Insufficient activation of the acylating agent. | - In reactions using isobutyric anhydride, a catalytic amount of an activating agent like 4-dimethylaminopyridine (DMAP) can be added to increase the reaction rate.[3] |
| Poor solubility of the starting guanine/guanosine. | - Use a suitable anhydrous solvent in which the starting material has good solubility, such as pyridine or a mixture of pyridine and dichloromethane.[2] | |
| Difficulty in Product Purification | Similar polarity of the product and byproducts. | - Utilize column chromatography with a suitable solvent system (e.g., a gradient of methanol in chloroform or dichloromethane) for purification.[3] - Preparative HPLC can be employed for high-purity isolation. |
| Product instability during workup. | - During aqueous workup, use a mild base like a 5% aqueous sodium bicarbonate solution to neutralize any excess acid and quench the reaction.[3] |
Experimental Protocols
Protocol 1: Selective N2-Isobutyrylation of 2'-Deoxyguanosine using Isobutyric Anhydride
This protocol is adapted from a method for the synthesis of 3',5'-O-N2-triisobutyryl-2'-deoxyguanosine and focuses on the N2-acylation step.[3]
Materials:
-
2'-Deoxyguanosine
-
Anhydrous pyridine
-
Isobutyric anhydride
-
4-Dimethylaminopyridine (DMAP)
-
5% aqueous sodium bicarbonate solution
-
Chloroform (or Dichloromethane)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Dry the 2'-deoxyguanosine by co-evaporation with anhydrous pyridine.
-
Dissolve the dried 2'-deoxyguanosine in anhydrous pyridine.
-
Add isobutyric anhydride (1 equivalent) and a catalytic amount of DMAP to the solution.
-
Heat the reaction mixture at 50°C overnight.
-
Monitor the reaction progress by TLC (e.g., using 5% methanol in chloroform as the mobile phase).
-
Once the reaction is complete, cool the solution to room temperature.
-
Add 5% aqueous sodium bicarbonate solution and stir for 1 hour at room temperature to quench the reaction.
-
Concentrate the mixture to dryness.
-
Dissolve the residue in chloroform (or dichloromethane) and wash with 5% aqueous sodium bicarbonate and saturated aqueous sodium chloride (brine).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in chloroform to yield the N2-isobutyryl-2'-deoxyguanosine.
Protocol 2: Selective N2-Acylation of Guanosine via Transient Silylation
This protocol is based on the principle of transient silylation to achieve high selectivity for N2-acylation.[2]
Materials:
-
Guanosine
-
Anhydrous pyridine
-
Anhydrous dichloromethane
-
Trimethylsilyl chloride (TMSCl)
-
Isobutyryl chloride
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Suspend guanosine in a mixture of anhydrous pyridine and anhydrous dichloromethane in a cold bath (e.g., ice-water bath).
-
Add trimethylsilyl chloride (TMSCl) dropwise to the suspension with stirring. The amount of TMSCl should be sufficient to silylate the hydroxyl groups and the O6/N2 positions of the guanine base.
-
After stirring for a specified time to allow for silylation, add isobutyryl chloride (approximately 1.1 equivalents) to the reaction mixture.
-
Continue stirring at a low temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding methanol.
-
Concentrate the reaction mixture to dryness.
-
Purify the residue by silica gel column chromatography to obtain the N2-isobutyrylguanosine.
Data Presentation
Table 1: Comparison of Acyl Protecting Groups for Guanosine
| Protecting Group | Relative Lability (compared to Isobutyryl) | Reference |
| Isobutyryl | 1 | [2] |
| Acetyl | 4 times more labile | [2] |
| Phenoxyacetyl | 230 times more labile | [2] |
Visualizations
References
Troubleshooting N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide purification by chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the chromatographic purification of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide.
Troubleshooting Guides and FAQs
Issue 1: Poor or No Retention in Reversed-Phase (RP) HPLC
-
Q: My compound, this compound, shows little to no retention on a C18 column and elutes near the solvent front. How can I improve its retention?
A: This is a common issue for polar molecules like purine derivatives in reversed-phase chromatography.[1] The compound has a higher affinity for the polar mobile phase than the non-polar stationary phase. Here are several strategies to enhance retention:
-
Use a More Polar Stationary Phase: Consider a reversed-phase column with an embedded polar group (EPG) or a phenyl-hexyl phase, which can offer different selectivity for polar compounds.[2]
-
Add Modifiers to the Mobile Phase: The addition of an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can help improve peak shape.[3][4]
-
Employ Ion-Pairing Chromatography: Adding an ion-pairing agent, such as sodium heptane sulfonate, to the mobile phase can form a transient ion pair with your compound, increasing its hydrophobicity and retention on the stationary phase.[1]
-
Consider HILIC: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[5][6] In HILIC, a polar stationary phase (like silica, amine, or amide-bonded phases) is used with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[5] Increasing the aqueous portion of the mobile phase will decrease retention.
-
Issue 2: Significant Peak Tailing or Streaking on Silica Gel
-
Q: When running a silica gel flash column, my compound streaks badly and the collected fractions show significant peak tailing. What is causing this and how can I fix it?
A: Peak tailing for purine compounds on silica gel is often caused by strong, undesirable interactions between the basic nitrogen atoms in the purine ring and acidic silanol groups (Si-OH) on the silica surface.[1] This can be addressed in several ways:
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-flushing the packed column with a solvent system containing a small amount of a base. A common method is to use your initial elution solvent with an added 1-2% of triethylamine (TEA) or a 1-10% solution of ammonia in methanol.[2][7][8] After flushing with 2-3 column volumes of this deactivating solvent, equilibrate the column with your starting mobile phase before loading the sample.
-
Use a Mobile Phase Modifier: Adding a small amount of a competing base, like triethylamine (0.1-2.0%), directly to your mobile phase can mask the active silanol sites and improve peak shape.[2][8] For acidic compounds, adding acetic or formic acid can have a similar beneficial effect.[8]
-
Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[2] Alternatively, bonded silica phases such as amine or diol columns can provide different selectivity and reduce the unwanted interactions causing peak tailing.[2][3]
-
Issue 3: Low Recovery or Suspected Compound Degradation
-
Q: My recovery of the target compound from the silica gel column is very low. I suspect it might be degrading. How can I verify this and prevent it?
A: N-acyl purine derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to hydrolysis of the amide bond.[7][9]
-
Test for Stability with 2D TLC: You can check if your compound is stable on silica gel using a two-dimensional thin-layer chromatography (2D TLC) test.[7][9]
-
Spot your compound in one corner of a square TLC plate.
-
Run the plate in one solvent system.
-
Dry the plate completely and turn it 90 degrees.
-
Run the plate again in the same solvent system.
-
If the compound is stable, the spot will appear on the diagonal. If it is decomposing, new spots will appear below the diagonal.[9]
-
-
Prevention Strategies:
-
If degradation is confirmed, use the deactivation methods described in Issue 2 (e.g., adding triethylamine to the mobile phase).[2]
-
Use a less acidic stationary phase like neutral alumina or a bonded phase.[2]
-
Minimize the time the compound spends on the column by using a faster flow rate or a steeper solvent gradient.
-
-
Issue 4: Compound Will Not Elute from a Normal-Phase Column
-
Q: My compound stays at the baseline on a silica gel TLC plate, even when I use 100% ethyl acetate. How can I get it to move?
A: This indicates your compound is very polar and requires a more polar mobile phase to be eluted from the silica gel.[7]
-
Increase Mobile Phase Polarity: A common and effective solvent system for eluting very polar compounds from silica is a mixture of dichloromethane (DCM) or chloroform and methanol.[3][10] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
Use an Aggressive Solvent System: For extremely polar compounds, a stock solution of 10% ammonium hydroxide in methanol can be prepared.[7][8] You can then use 1-10% of this stock solution in dichloromethane as your mobile phase. The ammonia helps to displace the polar compound from the acidic sites on the silica.[7]
-
Data Presentation: Chromatography Starting Conditions
The following table summarizes typical starting parameters for purifying N-substituted purine analogs. These should be optimized for your specific separation.
| Parameter | Normal Phase (Flash) | Reversed-Phase (Prep HPLC)[4] | HILIC[5][6] |
| Stationary Phase | Silica Gel | C18, 10 µm | Amide or Amino Bonded Phase |
| Column Dimensions | Dependent on sample size | 21.2 x 250 mm | 21.2 x 250 mm |
| Mobile Phase A | Dichloromethane (DCM) or Chloroform | 0.1% Formic Acid in Water | Acetonitrile with 10 mM Ammonium Formate |
| Mobile Phase B | Methanol (MeOH) | Acetonitrile | 10 mM Ammonium Formate in Water |
| Typical Gradient | 0-15% B over 20-30 min | 20-70% B over 30 min | 95-70% A over 20-30 min |
| Flow Rate | Dependent on column size | 20 mL/min | 20 mL/min |
| Detection | 254 nm | 254 nm | 254 nm |
| Modifier | 0.1-1% Triethylamine (if needed) | N/A | N/A |
Experimental Protocols
Protocol: Deactivated Silica Gel Flash Chromatography
This protocol provides a general methodology for purifying this compound using flash chromatography with deactivated silica gel.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., DCM:MeOH) that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[2]
-
-
Column Packing:
-
Dry pack a flash chromatography column with the appropriate amount of silica gel.
-
-
Silica Gel Deactivation:
-
Prepare a deactivating solvent by adding 1-2% triethylamine to your initial elution solvent (e.g., 99:1 DCM:MeOH with 1% TEA).
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Equilibrate the column by flushing with 2-3 column volumes of the initial elution solvent without the added base.[2]
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a strong solvent (like DMSO or methanol).
-
Add a small amount of silica gel to this solution to create a slurry.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your crude compound adsorbed onto the silica gel.
-
Carefully load this powder onto the top of the packed column bed.
-
-
Elution and Fraction Collection:
-
Begin elution with your starting solvent system, either isocratically or by gradually increasing the polarity with a solvent gradient.
-
Collect fractions and monitor their contents using TLC or a UV detector.
-
-
Post-Purification Processing:
-
Analyze the collected fractions containing your compound by TLC or analytical HPLC to confirm purity.
-
Pool the pure fractions.
-
Remove the solvent via rotary evaporation or lyophilization to obtain the purified solid product.[4]
-
Mandatory Visualization
Caption: Troubleshooting workflow for chromatography purification.
References
- 1. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 2. benchchem.com [benchchem.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. benchchem.com [benchchem.com]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
N2-Isobutyrylguanine Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of N2-Isobutyrylguanine. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is N2-Isobutyrylguanine and what is its primary application?
N2-Isobutyrylguanine is a derivative of the nucleobase guanine where an isobutyryl group is attached to the exocyclic amine (N2). Its principal application is as a protected form of guanine used in the solid-phase synthesis of DNA and RNA oligonucleotides. The isobutyryl group prevents unwanted side reactions at the N2 position during the automated synthesis process.
Q2: Under what conditions is the isobutyryl protecting group on N2-Isobutyrylguanine typically removed?
The removal of the isobutyryl group, a process known as deprotection, is a critical step after oligonucleotide synthesis. This is typically achieved under basic conditions. The most common reagent for this purpose is aqueous ammonium hydroxide. The reaction is often accelerated by heating.
Q3: How stable is the N2-isobutyryl group on guanine compared to other protecting groups?
The N2-isobutyryl group is considered to be of intermediate lability. It is more labile than the benzoyl (Bz) group, meaning it can be removed under milder conditions or in a shorter time frame. However, it is generally more stable than more labile protecting groups like the dimethylformamidine (dmf) group.
Q4: What are the expected degradation products of N2-Isobutyrylguanine under deprotection conditions?
The primary degradation pathway under basic conditions is the hydrolysis of the amide bond, which cleaves the isobutyryl group. This process yields guanine and isobutyric acid as the main products.
Q5: Can the isobutyryl group be removed without affecting other components of a modified oligonucleotide?
Yes, the deprotection conditions are generally optimized to selectively remove the base protecting groups, including the N2-isobutyryl group from guanine, without cleaving the phosphodiester backbone of the oligonucleotide or affecting other modifications, provided those modifications are stable to the basic conditions used. However, for particularly sensitive modifications, alternative, milder deprotection strategies may be required.
Troubleshooting Guides
Issue 1: Incomplete Deprotection of N2-Isobutyrylguanine
Symptom: Analysis of the synthesized oligonucleotide by techniques such as HPLC or mass spectrometry shows the presence of a species with a mass corresponding to the oligonucleotide still containing the isobutyryl group.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Deprotection Time or Temperature | The deprotection reaction may not have proceeded to completion. Extend the incubation time or increase the temperature according to the specific protocol for your oligonucleotide. |
| Degraded Deprotection Reagent | The deprotection reagent (e.g., ammonium hydroxide) may have lost its potency. Use a fresh, properly stored bottle of the reagent. |
| Inadequate Mixing | Ensure the oligonucleotide on the solid support is fully submerged and adequately mixed with the deprotection solution to allow for efficient reaction. |
| Steric Hindrance | In some sequence contexts, the N2-isobutyrylguanine may be sterically hindered, slowing down the deprotection reaction. A longer deprotection time or a stronger deprotection cocktail may be necessary. |
Issue 2: Observation of Unexpected Side Products
Symptom: Mass spectrometry or HPLC analysis reveals unexpected peaks that do not correspond to the desired product or the starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Side Reactions Under Harsh Deprotection | Prolonged exposure to strong basic conditions, especially at elevated temperatures, can lead to side reactions on the nucleobases or the sugar-phosphate backbone. Consider using milder deprotection conditions (e.g., lower temperature, shorter time) or alternative deprotection reagents if your oligonucleotide contains sensitive modifications. |
| Reaction with Scavengers | If scavengers are used during cleavage from the solid support, they may react with the oligonucleotide under certain conditions. Ensure the chosen scavenger is compatible with your deprotection strategy. |
| Oxidation | The guanine base can be susceptible to oxidation. Ensure that all solvents and reagents are deoxygenated, and consider performing reactions under an inert atmosphere (e.g., argon or nitrogen). |
Quantitative Data on Deprotection Conditions
The following table summarizes typical conditions used for the removal of the N2-isobutyryl group from guanine during oligonucleotide deprotection. The exact conditions may vary depending on the other protecting groups present in the oligonucleotide and any modifications.
| Deprotection Reagent | Temperature (°C) | Typical Time | Notes |
| Concentrated Ammonium Hydroxide | Room Temperature | 8 - 16 hours | Standard, but relatively slow deprotection. |
| Concentrated Ammonium Hydroxide | 55 | 4 - 8 hours | Faster deprotection, commonly used. |
| AMA (Ammonium hydroxide/40% Methylamine 1:1) | 65 | 10 - 15 minutes | "Ultra-fast" deprotection. Requires acetyl-protected dC to avoid transamination. |
| Gaseous Ammonia | Room Temperature | 2 - 4 hours | A milder, anhydrous deprotection method. |
Experimental Protocols
Protocol 1: Forced Degradation Study of N2-Isobutyrylguanine
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of N2-Isobutyrylguanine under various stress conditions.
1. Materials:
-
N2-Isobutyrylguanine
-
Hydrochloric acid (HCl) solutions (0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid or Ammonium formate (for LC-MS compatible mobile phase)
-
HPLC system with UV detector
-
LC-MS/MS system
2. Procedure: a. Acidic Hydrolysis:
- Dissolve a known concentration of N2-Isobutyrylguanine in 0.1 M HCl and 1 M HCl separately.
- Incubate samples at room temperature and an elevated temperature (e.g., 60°C).
- Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the aliquots with an appropriate amount of NaOH before analysis. b. Basic Hydrolysis:
- Dissolve a known concentration of N2-Isobutyrylguanine in 0.1 M NaOH and 1 M NaOH separately.
- Follow the same incubation and sampling procedure as for acidic hydrolysis.
- Neutralize the aliquots with an appropriate amount of HCl before analysis. c. Oxidative Degradation:
- Dissolve a known concentration of N2-Isobutyrylguanine in a 3% H₂O₂ solution.
- Incubate at room temperature and withdraw aliquots at various time points. d. Thermal Degradation:
- Store a solid sample of N2-Isobutyrylguanine at an elevated temperature (e.g., 80°C).
- Dissolve aliquots of the solid in a suitable solvent at different time points for analysis. e. Photostability:
- Expose a solution of N2-Isobutyrylguanine to UV light (e.g., 254 nm) and visible light.
- Withdraw aliquots at various time points for analysis.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).
-
Characterize any significant degradation products using LC-MS/MS (see Protocol 3).
-
Calculate the percentage of degradation and determine the degradation rate constants if possible.
Protocol 2: Stability-Indicating HPLC-UV Method
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water (or 20 mM Ammonium formate, pH adjusted).
-
Mobile Phase B: Acetonitrile.
3. Gradient Elution:
-
A typical gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% B
-
30-35 min: Return to 5% B and equilibrate.
-
4. Detection:
-
Monitor at a wavelength where both N2-Isobutyrylguanine and its expected degradation product (guanine) have significant absorbance (e.g., 254 nm and 275 nm).
5. Analysis:
-
Inject samples from the forced degradation study.
-
Quantify the peak area of N2-Isobutyrylguanine and any degradation products.
-
The method is considered stability-indicating if all degradation products are well-resolved from the parent compound.
Protocol 3: LC-MS/MS for Degradation Product Identification
1. Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
C18 reverse-phase column.
2. Mobile Phase:
-
Use MS-compatible mobile phases, such as 0.1% formic acid in water and acetonitrile.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan MS to detect all ions and product ion scan (MS/MS) of the parent ion of interest to obtain fragmentation patterns.
-
Collision Energy: Optimize to obtain informative fragment ions.
4. Analysis:
-
Inject samples containing degradation products.
-
Determine the accurate mass of the degradation products.
-
Obtain the MS/MS fragmentation pattern of the degradation products.
-
Propose structures for the degradation products based on their mass and fragmentation pattern. The primary expected degradation product is guanine.
Signaling Pathways and Experimental Workflows
Improving the efficiency of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide coupling reactions
Welcome to the technical support center for the synthesis of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, also known as N2-isobutyrylguanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of coupling reactions and to troubleshoot common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-acylation of guanine with an isobutyryl group, presented in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Question: My coupling reaction is resulting in a very low yield or no desired product. What are the common causes and how can I improve the yield?
Answer: Low yields in the N2-acylation of guanine are a frequent challenge, often stemming from several factors related to reactants, conditions, and the inherent reactivity of the guanine molecule.
-
Inadequate Activation of Isobutyric Acid: The carboxylic acid group of isobutyric acid is not reactive enough to directly acylate the amino group of guanine. It requires activation.
-
Solution: Convert isobutyric acid to a more reactive species. Common methods include using isobutyryl chloride or isobutyric anhydride. Alternatively, in situ activation can be achieved using standard peptide coupling reagents.[1]
-
-
Poor Solubility of Guanine: Guanine is notoriously insoluble in many common organic solvents, which can severely hinder reaction kinetics.
-
Solution: Employ polar aprotic solvents in which guanine has better, albeit often still limited, solubility, such as Dimethylformamide (DMF), Dimethylacetamide (DMAc), or Dimethyl Sulfoxide (DMSO).[2] Using a silylated guanine derivative can also improve solubility.
-
-
Presence of Moisture: Acylating agents (especially acyl chlorides and anhydrides) and many coupling reagents are sensitive to moisture and can be hydrolyzed, reducing their effectiveness.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing multiple spots on my TLC plate, complicating purification. What are the likely side reactions and how can I suppress them?
Answer: Side product formation is a common issue due to the multiple reactive sites on the guanine molecule.
-
N7/N9 Alkylation/Acylation: Guanine has reactive nitrogens at the N7 and N9 positions in the imidazole ring, which can compete with the desired N2-acylation. This can lead to isomeric mixtures that are difficult to separate.[2]
-
Solution: The use of protecting groups on the N9 position can ensure regioselectivity for N2-acylation. Another strategy involves carefully controlling reaction conditions, as the reactivity of each nitrogen can be influenced by the solvent and base used.
-
-
O6-Acylation: The oxygen at the C6 position can also be acylated, leading to an O-acylated intermediate. This can sometimes be a desired intermediate in multi-step syntheses but is often an unwanted side product in direct N-acylation. A phosphite side product at the O6-position has been reported as a cause for poor outcomes in related syntheses.[4]
-
Solution: Careful selection of the acylating agent and reaction conditions can minimize O6-acylation. Using a milder acylating agent or a catalytic approach may favor N-acylation.
-
-
Di-acylation: Although less common due to the reduced nucleophilicity after the first acylation, acylation at multiple sites (e.g., N2 and N9) can occur, especially with a large excess of a highly reactive acylating agent.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.5 equivalents) of the acylating agent. Slow, dropwise addition of the acylating agent to the reaction mixture can also help minimize this issue.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling method is best for this reaction?
A1: There is no single "best" method, as the optimal choice depends on the scale, available reagents, and desired purity. Common approaches include:
-
Using Isobutyric Anhydride: This is a direct and often effective method. It can be performed in a solvent like pyridine or in a mixture of acetic anhydride and acetic acid with an acid catalyst like phosphoric acid, a method adapted from guanine acetylation.[2]
-
Using Isobutyryl Chloride: This is a more reactive acylating agent but may require a base (like pyridine or triethylamine) to scavenge the HCl byproduct.
-
Using Peptide Coupling Reagents: Standard peptide coupling reagents can be used to couple isobutyric acid directly to guanine. This approach is common for amide bond formation and offers a wide range of reagents with varying reactivities.[1][5]
Q2: What are the best solvents and bases to use?
A2:
-
Solvents: Polar aprotic solvents like DMF, DMAc, and DMSO are typically used to improve the solubility of guanine.[2][6] Pyridine can also serve as both a solvent and a base.
-
Bases: If the acylating agent generates an acid byproduct (like isobutyryl chloride), a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used. Pyridine can also be used. For reactions involving peptide coupling reagents, a base like DIPEA or N-methylmorpholine (NMM) is typically required.[1]
Q3: How can I monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction. Use a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures) to get good separation between the polar guanine starting material and the less polar acylated product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: My product is difficult to purify. Any suggestions?
A4: Purification can be challenging due to the product's polarity and potential for contamination with side products.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, water, or mixtures) can be an effective purification method.
-
Silica Gel Chromatography: Column chromatography can be used, but the polarity of the compound may require polar eluents (e.g., gradients of methanol in dichloromethane). Tailing of the product spot on the column is a common issue; adding a small amount of acetic acid or ammonia to the eluent can sometimes help.
-
Work-up Procedure: A proper aqueous work-up can help remove many impurities. For example, washing the organic layer with a saturated sodium bicarbonate solution can remove acidic impurities, while a brine wash can help remove water.[7]
Data Presentation
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Common Additives | Key Features & Considerations |
| Carbodiimides | DCC, DIC, EDC | HOBt, OxymaPure® | Widely used and cost-effective. DCC forms an insoluble urea byproduct. EDC and its byproduct are water-soluble. Additives are recommended to reduce side reactions and racemization.[1][5] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | - | Highly efficient reagents. BOP is effective but its byproduct is carcinogenic; PyBOP is a safer alternative. PyAOP is particularly effective for hindered couplings.[5][8] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | DIPEA, NMM | Very fast and efficient coupling. HATU is highly reactive and effective for difficult couplings. COMU is a safer alternative to HOBt/HOAt-based reagents.[1][8] |
Experimental Protocols
The following is a representative protocol for the N2-isobutyrylation of guanine based on common acylation procedures. Note: This is a generalized procedure and may require optimization.
Method: Acylation using Isobutyric Anhydride
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add guanine (1 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous pyridine as the solvent. The amount should be sufficient to form a stirrable suspension.
-
Reagent Addition: Slowly add isobutyric anhydride (1.5 equivalents) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add water or methanol to quench the excess anhydride.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and adjust the pH to neutral using a suitable base (e.g., sodium bicarbonate solution).
-
The product may precipitate out. If so, collect the solid by filtration, wash with water, and dry.
-
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
Mandatory Visualization
Caption: General experimental workflow for N2-isobutyrylation of guanine.
Caption: Troubleshooting flowchart for low yield in guanine coupling reactions.
References
- 1. bachem.com [bachem.com]
- 2. US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Synthesis of N2-Isobutyrylguanine Analogs
Welcome to the technical support center for the synthesis of N2-isobutyrylguanine analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of N2-isobutyrylguanine analogs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N9-Alkylated Product | 1. Competing N7 Alkylation: Guanine has two nucleophilic nitrogen atoms in its imidazole ring (N7 and N9), leading to a mixture of regioisomers upon alkylation. The N7 position is often kinetically favored.[1][2][3] 2. Inappropriate Base or Solvent: The choice of base and solvent significantly influences the N9/N7 ratio.[4] 3. Poor Solubility of Starting Materials: Guanine and its derivatives can have low solubility in common organic solvents, leading to incomplete reactions. | 1a. Use a Regioselective Starting Material: The most reliable method to ensure N9-alkylation is to start with a precursor where the N9 position is predisposed to react, such as 2-amino-6-chloropurine.[4][5][6] 1b. N7 Protection: While more complex, temporary protection of the N7 position can direct alkylation to N9. 2. Optimize Reaction Conditions: For direct alkylation, screen different base/solvent combinations. For instance, using a non-polar solvent and a bulky base may favor N9 substitution. 3. Improve Solubility: Use aprotic polar solvents like DMF or DMSO. Silylation of the guanine starting material can also improve solubility and favor N9 alkylation. |
| Presence of Multiple Side-Products | 1. Incomplete Acylation: The N2-amino group may not be fully acylated with the isobutyryl group. 2. Depurination: Under acidic conditions, the glycosidic bond (if present) or the bond between the purine and the substituent at N9 can cleave. 3. O6 Alkylation: The exocyclic oxygen at the C6 position can also be alkylated, especially if not protected. | 1. Drive Acylation to Completion: Use an excess of the acylating agent (isobutyryl chloride or anhydride) and a suitable base (e.g., pyridine, DMAP). Monitor the reaction by TLC or LC-MS. 2. Avoid Strong Acids: Use mild conditions for any deprotection steps. If acidic conditions are necessary, keep the temperature low and the reaction time short. 3. O6 Protection: For syntheses involving sensitive steps, consider protecting the O6 position, for example, as a 2-(p-nitrophenyl)ethyl (NPE) ether. |
| Difficulties in Product Purification | 1. Similar Polarity of Isomers: N7 and N9 isomers often have very similar polarities, making chromatographic separation challenging.[4] 2. Residual Reagents and Byproducts: Unreacted starting materials, coupling reagents, and their byproducts can co-elute with the desired product. | 1a. Optimize Chromatography: Use a high-resolution silica gel and test various solvent systems. Gradient elution is often necessary. 1b. Crystallization: If the product is a solid, recrystallization can be an effective method for purification and isomer separation.[7] 2. Aqueous Workup: Perform a thorough aqueous workup to remove water-soluble impurities before chromatography. 3. Alternative Purification: Consider techniques like preparative HPLC for difficult separations. |
| Incomplete Deprotection | 1. Steric Hindrance: Bulky protecting groups on the sugar moiety (if present) or near the isobutyryl group can hinder access of the deprotecting agent. 2. Inappropriate Deprotection Reagent: The chosen reagent may not be strong enough to cleave the protecting group under the applied conditions. | 1. Optimize Deprotection Conditions: Increase the reaction time, temperature, or concentration of the deprotecting agent (e.g., aqueous ammonia). 2. Choose an Orthogonal Protecting Group Strategy: Plan the synthesis with protecting groups that can be removed under different, non-interfering conditions.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common pitfall in the synthesis of N9-substituted N2-isobutyrylguanine analogs?
A1: The most significant challenge is controlling the regioselectivity of alkylation. Guanine's imidazole ring has two reactive nitrogens, N7 and N9. Direct alkylation of N2-isobutyrylguanine often yields a mixture of N9 and N7 isomers, which can be difficult to separate. The N7 position is often the kinetically favored site of alkylation.[1][2][3][9] To overcome this, the most common and effective strategy is to start the synthesis from a precursor that directs alkylation to the N9 position, such as 2-amino-6-chloropurine.[4][5][6]
Q2: Why is starting from 2-amino-6-chloropurine advantageous for synthesizing N9-substituted guanine analogs?
A2: Starting with 2-amino-6-chloropurine offers superior regioselectivity for N9 substitution. The subsequent conversion of the 6-chloro group to a hydroxyl group to form the guanine analog is a well-established and high-yielding reaction. This multi-step approach avoids the formation of the hard-to-separate N7 isomer that is common with direct alkylation of guanine derivatives.[4][5][6]
Q3: What are the best practices for the N2-isobutyrylation step?
A3: To ensure complete and selective acylation of the N2-amino group, it is recommended to use an excess of isobutyryl chloride or isobutyric anhydride in the presence of a base like pyridine. The reaction should be monitored by TLC or LC-MS to ensure the disappearance of the starting material. It is crucial to perform this step under anhydrous conditions to prevent hydrolysis of the acylating agent.
Q4: I am observing depurination during my synthesis. How can I prevent this?
A4: Depurination, the cleavage of the bond between the purine base and the substituent at N9, is typically caused by acidic conditions. To prevent this, avoid the use of strong acids throughout your synthetic route. If an acid-catalyzed reaction or deprotection is necessary, use the mildest possible conditions, such as dilute trifluoroacetic acid in an organic solvent at low temperatures, and keep the reaction time to a minimum.
Q5: What is the role of the N2-isobutyryl group?
A5: The N2-isobutyryl group serves as a protecting group for the exocyclic amino group of guanine. This is particularly important in oligonucleotide synthesis, where the amino group needs to be protected to prevent side reactions during the phosphoramidite coupling steps.[7] The isobutyryl group is labile and can be removed under basic conditions, typically with aqueous ammonia, at the end of the synthesis.
Experimental Protocols
Protocol 1: Synthesis of N2-Isobutyryl-9-substituted-guanine from 2-Amino-6-chloropurine
This two-step protocol is a reliable method for obtaining the desired N9-substituted isomer.
Step 1: N9-Alkylation of 2-Amino-6-chloropurine
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-amino-6-chloropurine (1 equivalent) in anhydrous DMF.
-
Deprotonation: Add a suitable base, such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K2CO3, 2 equivalents), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature (or heat gently if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N9-alkylated 2-amino-6-chloropurine.
Step 2: Hydrolysis to N2-Isobutyryl-9-substituted-guanine
-
Acylation: Dissolve the N9-alkylated 2-amino-6-chloropurine (1 equivalent) in anhydrous pyridine. Cool the solution to 0 °C and add isobutyryl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis of 6-chloro group: After confirming the completion of acylation, the 6-chloro group is hydrolyzed to a hydroxyl group. A common method involves heating the N2-isobutyryl-2-amino-6-chloro-9-substituted purine in the presence of a base like sodium hydroxide in a suitable solvent.[4]
-
Workup and Purification: After the reaction is complete, neutralize the mixture and extract the product. The crude product is then purified by column chromatography or recrystallization to yield the final N2-isobutyryl-9-substituted-guanine.
Visualizations
Caption: Synthetic workflow for N2-Isobutyryl-9-substituted-guanine.
References
- 1. DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA sequence selectivity of guanine-N7 alkylation by three antitumor chloroethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A convenient route to synthesize N2-(isobutyryl)-9-(carboxymethyl)guanine for aeg-PNA backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
Technical Support Center: N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide Scale-Up Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Question: We are experiencing significantly lower yields than expected during the scale-up of the isobutyrylation of 2-amino-6-hydroxypurine (guanine). What are the potential causes and solutions?
Answer:
Low yields in the acylation of guanine on a larger scale can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Dissolution of Guanine: Guanine is notoriously insoluble in many organic solvents.[1] On a larger scale, ensuring complete dissolution or a fine, homogenous suspension is critical for the reaction to proceed efficiently.
-
Solution:
-
Solvent System Optimization: Experiment with different solvent systems. While pyridine is commonly used, consider co-solvents like DMF or DMAc to improve solubility.
-
Use of a Guanine Salt: Consider using a more soluble salt of guanine, such as the hydrochloride or sodium salt, which may improve reactivity.
-
Milling/Micronization: Reducing the particle size of the starting guanine through milling or micronization can increase its surface area and improve reaction kinetics.
-
-
-
Side Reactions: Increased reaction times and temperatures during scale-up can lead to the formation of byproducts.
-
Diacylation: The exocyclic N2-amine and the N9-position of the purine ring can both be acylated. While N2-acylation is generally favored, forcing conditions can lead to the formation of the N2,N9-diisobutyrylguanine.
-
O-Acylation: The oxygen at the C6 position can also undergo acylation, particularly if the reaction is not sufficiently selective.
-
Solution:
-
Control of Stoichiometry: Carefully control the stoichiometry of the isobutyrylating agent (e.g., isobutyric anhydride or isobutyryl chloride). Use of a slight excess (1.1-1.5 equivalents) is common, but a large excess should be avoided.
-
Temperature Control: Maintain a consistent and optimized reaction temperature. Run small-scale experiments to determine the optimal temperature that provides a good reaction rate without promoting side reactions.
-
Use of a Protecting Group: For maximum selectivity, consider a protection strategy for the N9 position, although this adds extra steps to the synthesis.
-
-
-
Inefficient Work-up and Isolation: Product loss during extraction, washing, and crystallization is a common issue in scale-up.
-
Solution:
-
pH Adjustment: Carefully control the pH during the work-up to ensure the product precipitates effectively while impurities remain in solution.
-
Crystallization Study: Conduct a thorough crystallization study to identify the optimal solvent or solvent mixture, temperature profile, and seeding strategy for maximizing recovery and purity.
-
-
Problem 2: Product Purity Issues and Impurity Profile
Question: Our scaled-up batch of this compound shows several impurities by HPLC analysis that were not significant at the lab scale. How can we identify and control these impurities?
Answer:
The impurity profile often changes during scale-up due to longer reaction times, temperature variations, and differences in mixing. Here's a guide to addressing purity issues:
-
Common Impurities and Their Origin:
-
Unreacted Guanine: Indicates an incomplete reaction.
-
Di-acylated Guanine (N2,N9-diisobutyrylguanine): Results from over-acylation.
-
Isomers (e.g., N7-acylated product): Can form under certain conditions, though N9 is more common for alkylation and N2 for acylation.
-
Hydrolyzed Starting Material: If using isobutyryl chloride, hydrolysis can lead to isobutyric acid, which can complicate purification.
-
-
Troubleshooting and Control Strategies:
-
Process Analytical Technology (PAT): Implement in-process monitoring (e.g., HPLC, UPLC) to track the formation of the desired product and key impurities. This allows for better control over the reaction endpoint.
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature may reduce the rate of formation of some impurities.
-
Reaction Time: Stopping the reaction at the optimal point, as determined by in-process analysis, can prevent the formation of degradation products or further side reactions.
-
Base Selection: The choice of base (e.g., pyridine, triethylamine, DIPEA) can influence the impurity profile. A weaker, non-nucleophilic base is often preferred.
-
-
Purification Strategy:
-
Recrystallization: Develop a robust recrystallization procedure. A multi-solvent system may be necessary to effectively purge different impurities.
-
Chromatography: While less ideal for large-scale production, flash chromatography or preparative HPLC may be necessary for very high purity requirements or to isolate standards for impurity identification.
-
-
| Potential Impurity | Possible Cause | Recommended Action |
| Unreacted Guanine | Incomplete reaction, poor solubility | Optimize solvent, increase reaction time/temperature cautiously, improve mixing. |
| Di-acylated Guanine | Excess acylating agent, prolonged reaction time | Reduce equivalents of acylating agent, monitor reaction progress and stop at completion. |
| Positional Isomers | Non-selective reaction conditions | Optimize temperature and base, consider protecting groups for complex cases. |
| Isobutyric Acid | Hydrolysis of isobutyryl chloride | Use isobutyric anhydride, ensure anhydrous reaction conditions. |
Problem 3: Crystallization and Isolation Challenges
Question: We are having difficulty achieving a consistent crystal form and particle size distribution during the crystallization of this compound at a larger scale. This is affecting filtration and drying times. What can we do?
Answer:
Crystallization is a critical step that is highly sensitive to scale. Here are some common challenges and solutions:
-
Inconsistent Crystal Form (Polymorphism):
-
Solution:
-
Polymorph Screen: Conduct a polymorph screen to identify all possible crystal forms and their thermodynamic stability.
-
Controlled Crystallization: Develop a controlled crystallization process by carefully defining the solvent system, cooling rate, agitation speed, and seeding strategy.
-
-
-
Poor Filtration and Drying Characteristics:
-
Cause: Small, needle-like crystals or an amorphous solid can lead to slow filtration and trapping of solvents.
-
Solution:
-
Crystal Habit Modification: Experiment with different solvents, co-solvents, or anti-solvents to influence the crystal shape. Sometimes, adding a small amount of a specific impurity can modify the crystal habit.
-
Controlled Cooling/Anti-solvent Addition: A slower cooling rate or slower addition of an anti-solvent can promote the growth of larger, more easily filterable crystals.
-
-
-
Solvent Entrapment:
-
Solution:
-
Washing: Implement an effective cake washing step with a suitable solvent to displace the mother liquor.
-
Drying Study: Optimize the drying conditions (temperature, vacuum, time) to ensure efficient removal of residual solvents without degrading the product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for the laboratory-scale synthesis of this compound?
A1: A common laboratory method involves the acylation of 2-amino-6-hydroxypurine (guanine) with isobutyric anhydride in a suitable solvent like pyridine. The pyridine often acts as both the solvent and the base to neutralize the isobutyric acid byproduct.
Q2: What are the key safety considerations when scaling up this synthesis?
A2:
-
Reagents: Isobutyric anhydride and isobutyryl chloride are corrosive and lachrymatory. Pyridine is flammable and toxic. Ensure proper personal protective equipment (PPE) and work in a well-ventilated area or fume hood.
-
Exotherms: Acylation reactions can be exothermic. Monitor the internal temperature during the addition of the acylating agent and have a cooling system in place to control the temperature.
-
Pressure Build-up: If using isobutyryl chloride, HCl gas is evolved. Ensure the reactor is properly vented.
Q3: How can I monitor the progress of the reaction during scale-up?
A3: Thin-layer chromatography (TLC) can be a quick method for qualitative monitoring. For quantitative analysis and to track impurities, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the preferred methods.
Q4: What are the typical analytical methods used to characterize the final product?
A4: The final product should be characterized by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC/UPLC: To determine purity and impurity profile.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Elemental Analysis: To confirm the elemental composition.
Experimental Protocols
Illustrative Laboratory-Scale Synthesis Protocol
To a suspension of 2-amino-6-hydroxypurine (guanine) (1.0 eq) in pyridine (10-20 volumes), isobutyric anhydride (1.5 eq) is added dropwise at room temperature. The mixture is heated to 80-100 °C and stirred for 4-8 hours, or until the reaction is deemed complete by HPLC analysis. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is triturated with a suitable anti-solvent such as ethanol or water, and the resulting solid is collected by filtration, washed with the anti-solvent, and dried under vacuum to afford this compound.
Visualizations
Caption: A workflow diagram illustrating the key stages and potential challenges in the scale-up synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to N2-Isobutyrylguanine and Other Guanine Protecting Groups in Oligonucleotide Synthesis
In the precise world of oligonucleotide synthesis, the selection of protecting groups for the exocyclic amine of guanine is a critical decision that profoundly influences the efficiency, fidelity, and overall success of the synthesis. The traditional N2-isobutyrylguanine (iBu-G) has long been a staple, but a range of alternative protecting groups have emerged, each offering distinct advantages in terms of deprotection kinetics and compatibility with sensitive oligonucleotide modifications. This guide provides an objective comparison of iBu-G with other prevalent guanine protecting groups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison of Guanine Protecting Groups
The ideal protecting group for guanine should be stable throughout the iterative cycles of solid-phase oligonucleotide synthesis and yet be removed efficiently and without causing side reactions during the final deprotection step. The most common alternatives to iBu-G are N2-dimethylformamidine-guanine (dmf-G) and N2-phenoxyacetyl-guanine (Pac-G).
Key Performance Parameters:
-
Coupling Efficiency: While high coupling efficiencies (typically >99%) are standard for all commercially available phosphoramidites, the bulkiness of the protecting group can have a subtle impact.[1] Direct, comprehensive head-to-head comparisons under identical conditions are not extensively available in published literature.[1] However, the primary determinant of coupling efficiency is more often related to the quality of the phosphoramidite, the activator used, and the synthesis conditions, rather than the choice of N2-protecting group.
-
Deprotection Kinetics: This is a major point of differentiation. The rate at which the protecting group is removed during the final cleavage and deprotection step is crucial, especially for high-throughput synthesis and for oligonucleotides containing base-labile modifications.
-
Stability: The stability of the phosphoramidite in solution and the stability of the protecting group during the synthesis cycle are important. For instance, the dmf group is known to be more labile, which is advantageous for deprotection but may also contribute to a faster degradation rate in solution if not handled properly.[2]
-
Side Reactions: The propensity for side reactions, such as depurination (the cleavage of the glycosidic bond between the purine base and the sugar), is a key consideration. The electron-donating nature of the dmf group helps to protect the guanine base from depurination during the acidic detritylation step.[3][4]
Data Presentation
The following table summarizes the deprotection conditions for commonly used guanine protecting groups. The rate-determining step in standard oligonucleotide deprotection is often the removal of the guanine protecting group.[5][6]
| Protecting Group | Structure | Deprotection Conditions | Advantages | Disadvantages |
| N2-Isobutyryl (iBu) | Isobutyryl group attached to the N2 position of guanine. | Concentrated Ammonium Hydroxide: 16 hours at 55°C.[7] | Robust and widely used; historically the standard. | Slow deprotection; harsh conditions can damage sensitive modifications.[8] |
| N2-Dimethylformamidine (dmf) | Dimethylformamidine group attached to the N2 position of guanine. | Concentrated Ammonium Hydroxide: 2-4 hours at 55°C or 1-2 hours at 65°C.[9] Ammonium Hydroxide/Methylamine (AMA): 10-15 minutes at 65°C.[4] | Rapid deprotection ("UltraFAST"); reduces depurination.[2][3] | Phosphoramidite can be less stable in solution over time.[2] |
| N2-Phenoxyacetyl (Pac) | Phenoxyacetyl group attached to the N2 position of guanine. | Concentrated Ammonium Hydroxide: 2 hours at room temperature (with UltraMild Cap A).[10][11] 0.05M Potassium Carbonate in Methanol: 4 hours at room temperature.[10][11] | Very mild deprotection conditions ("UltraMILD"); ideal for sensitive oligonucleotides.[11] | Slower coupling kinetics compared to standard amidites may be observed in some cases. |
| N2-Acetyl (Ac) | Acetyl group attached to the N2 position of guanine. | Compatible with AMA deprotection: 5 minutes at 65°C.[10] | Fast deprotection. | Less commonly used for guanine compared to dmf for fast deprotection strategies. |
Experimental Protocols
1. Standard Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process performed on an automated synthesizer. Each cycle, which results in the addition of a single nucleotide, consists of four main steps.[12][13][14]
-
Step 1: Deblocking (Detritylation)
-
Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support, preparing it for the next coupling reaction.
-
Reagent: A solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[12]
-
Procedure: The deblocking solution is passed through the synthesis column for 60-180 seconds. The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[12]
-
-
Step 2: Coupling
-
Objective: To form a phosphite triester linkage between the 5'-hydroxyl of the support-bound nucleotide and the incoming nucleoside phosphoramidite.
-
Reagents: A solution of the desired nucleoside phosphoramidite (e.g., dG(iBu), dG(dmf)) and an activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)) in anhydrous acetonitrile.[12][13]
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column and allowed to react for a specified time (typically 2-5 minutes). The column is then washed with anhydrous acetonitrile.[12]
-
-
Step 3: Capping
-
Objective: To block any unreacted 5'-hydroxyl groups from further chain elongation, preventing the formation of deletion mutations.
-
Reagents: Capping Reagent A (e.g., acetic anhydride in tetrahydrofuran/pyridine) and Capping Reagent B (e.g., N-methylimidazole in THF).[12][13]
-
Procedure: The capping reagents are delivered to the column and react for 30-60 seconds to acetylate the unreacted 5'-hydroxyls. The column is then washed with acetonitrile.[12]
-
-
Step 4: Oxidation
-
Objective: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate triester.
-
Reagent: A solution of iodine in a mixture of water, pyridine, and THF.[5]
-
Procedure: The oxidizing solution is passed through the column, completing the nucleotide addition cycle. The column is then washed with acetonitrile before initiating the next cycle.
-
This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
2. Cleavage and Deprotection Protocols
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the nucleobases and the phosphate backbone) are removed. The choice of deprotection protocol is dictated by the guanine protecting group used.
-
Protocol for iBu-Guanine (Standard Deprotection):
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly and heat at 55°C for 16 hours.[7]
-
Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the ammonia to yield the deprotected oligonucleotide.
-
-
Protocol for dmf-Guanine (Fast Deprotection):
-
Protocol for Pac-Guanine (UltraMILD Deprotection):
Mandatory Visualization
Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.
Caption: Key characteristics of common guanine protecting groups.
Conclusion
The choice between N2-isobutyrylguanine and its alternatives is contingent upon the specific requirements of the oligonucleotide being synthesized.
-
N2-Isobutyrylguanine (iBu-G) remains a reliable and cost-effective choice for the routine synthesis of standard DNA oligonucleotides where deprotection time is not a critical factor.
-
N2-Dimethylformamidine-guanine (dmf-G) is the superior option for high-throughput synthesis, long oligonucleotides, and G-rich sequences due to its rapid "UltraFAST" deprotection kinetics and its ability to suppress depurination.[2][15]
-
N2-Phenoxyacetyl-guanine (Pac-G) is indispensable when synthesizing oligonucleotides with base-labile modifications or dyes that would be degraded by the harsher conditions required for iBu-G or even dmf-G removal, enabling "UltraMILD" deprotection strategies.[11]
By carefully considering the trade-offs between deprotection speed, mildness, and the nature of the target oligonucleotide, researchers can select the optimal guanine protecting group to ensure high-yield, high-purity synthesis for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. atdbio.com [atdbio.com]
- 6. glenresearch.com [glenresearch.com]
- 7. scribd.com [scribd.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 14. twistbioscience.com [twistbioscience.com]
- 15. benchchem.com [benchchem.com]
Comparative Analysis of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide Derivatives: A Guide for Researchers
A detailed examination of the structure-activity relationships, biological performance, and experimental evaluation of N2-substituted guanine analogs, providing valuable insights for the development of novel therapeutic agents.
Data Presentation: Comparative Biological Activity
The biological activity of N2-substituted guanine derivatives has been evaluated across various therapeutic areas, including antiviral and kinase inhibition. The following tables summarize key quantitative data from published studies, offering a comparative overview of the performance of these compounds.
Table 1: Inhibition of Herpes Simplex Virus (HSV) Thymidine Kinase by N2-Phenylguanine Derivatives
| Compound | Substitution (Phenyl Ring) | IC50 (µM) vs HSV-1 TK | IC50 (µM) vs HSV-2 TK |
| 1 | H | >100 | >100 |
| 2 | m-CF3 | 0.1 | 0.1 |
| 3 | p-CF3 | 0.5 | 0.3 |
| 4 | m-Cl | 0.8 | 0.4 |
| 5 | p-Cl | 2.0 | 1.0 |
Data extracted from Hildebrand et al., J Med Chem, 1990.[1] This table illustrates the potent inhibitory activity of N2-phenylguanines with hydrophobic, electron-withdrawing groups against HSV thymidine kinases.[1]
Table 2: Binding Affinity of N2-Modified Guanine Derivatives to the Guanine Riboswitch
| Compound | N2-Modification | Dissociation Constant (Kd) (nM) |
| Guanine | - | 2.1 ± 0.7 |
| N2-acetylguanine | Acetyl | 300 ± 10 |
| N2-isobutyrylguanine | Isobutyryl | 7.4 ± 0.5 |
| N2-phenoxyacetylguanine | Phenoxyacetyl | 8.8 ± 0.5 |
| N2-methylguanine | Methyl | 17,000 ± 1,000 |
Data extracted from a study on guanine riboswitch binding.[2] This table highlights how acylation at the N2 position can significantly influence the binding affinity to RNA targets.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays relevant to the evaluation of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (N2-substituted guanine derivative) in a suitable kinase buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing light.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.
-
Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Purinergic Receptor Binding Assay (Radioligand Competition Assay)
This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific purinergic receptor (e.g., P2Y receptors).
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target purinergic receptor.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-ADP), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Diagrams are provided below to illustrate a potential signaling pathway that could be modulated by this compound derivatives and a typical experimental workflow.
Caption: Potential mechanism of action via kinase pathway inhibition.
Caption: A typical workflow for drug discovery of purine derivatives.
References
- 1. Structure-activity relationships of N2-substituted guanines as inhibitors of HSV1 and HSV2 thymidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of N2-Isobutyrylguanine-Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of N2-Isobutyrylguanine-derived compounds against alternative antiviral and anticancer agents. The performance of these compounds is evaluated based on their mechanism of action, with supporting experimental data and detailed protocols for key validation assays.
Introduction to N2-Isobutyrylguanine and its Derivatives
N2-Isobutyrylguanine is a synthetic derivative of the natural purine base guanine. Its nucleoside analog, N2-Isobutyrylguanosine, has been identified as a compound with potential therapeutic applications due to its role in inhibiting critical cellular processes. These compounds are known to act as synthetic nucleoside analogs that, upon activation by enzymes such as thymidine kinase, can inhibit the synthesis of RNA and DNA, ultimately leading to cell death.[1] Furthermore, N2-Isobutyrylguanosine has been shown to be an effective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in cell growth and proliferation.[1]
Mechanism of Action: A Two-Pronged Approach
The biological activity of N2-Isobutyrylguanine-derived compounds stems from two primary mechanisms:
-
Inhibition of Nucleic Acid Synthesis: As analogs of guanine, these compounds can be incorporated into the cellular machinery for DNA and RNA synthesis. Their modified structure disrupts the normal elongation process, leading to the termination of nucleic acid chains and subsequent cell cycle arrest and apoptosis. This mechanism is foundational to their potential as cytotoxic agents against rapidly dividing cancer cells.
-
Inhibition of EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, and differentiation.[2][3][4] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer. By inhibiting EGFR, N2-Isobutyrylguanosine can block the downstream signaling cascades that promote tumor growth and survival.[1]
Comparative Analysis of Biological Activity
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| EGFR Inhibitors | |||
| Dacomitinib | H3255 (L858R mutant) | 0.007 | [5] |
| Dacomitinib | H1819 (wild-type) | 0.029 | [5] |
| Gefitinib | H3255 (L858R mutant) | 0.075 | [5] |
| Gefitinib | H1819 (wild-type) | 0.42 | [5] |
| Antiviral Agents | |||
| Ganciclovir | Human Bone Marrow Cells | ~2.54 (9.95 µg/ml) | [6] |
| Ganciclovir | Ganciclovir-sensitive Clinical Isolates | 1.14 - 6.66 | [3] |
Antiviral Activity Data
The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| Penciclovir | HSV-1 (HFEM) | Not Specified | ~1.98 (0.5 µg/ml) | [2] |
| Penciclovir | HSV-2 (MS) | Not Specified | ~3.16 (0.8 µg/ml) | [2] |
| Ganciclovir | CMV (Clinical Isolates) | Not Specified | 0.2 - 5.3 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the biological activity of N2-Isobutyrylguanine-derived compounds.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
96-well plates
-
Complete culture medium
-
N2-Isobutyrylguanine derivative (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay quantifies the ability of a compound to inhibit virus-induced cell death (plaque formation).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock with a known titer
-
6-well or 12-well plates
-
Culture medium
-
Test compound
-
Overlay medium (containing, for example, carboxymethylcellulose or agarose)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and add an overlay medium containing different concentrations of the test compound.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Fixation and Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
EGFR Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase reaction buffer
-
Substrate (e.g., a synthetic peptide)
-
ATP
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the EGFR enzyme, kinase reaction buffer, and serial dilutions of the test compound.
-
Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Signal Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of EGFR inhibition relative to a no-inhibitor control and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a general experimental workflow for validating the biological activity of N2-Isobutyrylguanine-derived compounds.
Caption: Simplified EGFR Signaling Pathway and the inhibitory action of N2-Isobutyrylguanosine.
Caption: General experimental workflow for validating the biological activity of test compounds.
Conclusion
N2-Isobutyrylguanine-derived compounds represent a promising class of molecules with potential applications in antiviral and anticancer therapies. Their dual mechanism of action, involving the inhibition of both nucleic acid synthesis and the EGFR signaling pathway, makes them attractive candidates for further investigation. The experimental protocols and comparative data provided in this guide offer a framework for researchers to validate the biological activity of these and other novel compounds, ultimately contributing to the development of new and effective therapeutic agents.
References
- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals [mdpi.com]
- 2. Design and characterization of N2-arylaminopurines which selectively inhibit replicative DNA synthesis and replication-specific DNA polymerases: guanine derivatives active on mammalian DNA polymerase alpha and bacterial DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and characterization of N2-arylaminopurines which selectively inhibit replicative DNA synthesis and replication-specific DNA polymerases: guanine derivatives active on mammalian DNA polymerase alpha and bacterial DNA polymerase III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Cross-Reactivity for N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, also known as N2-isobutyrylguanine, and its structural analogs. Due to the limited availability of direct comparative studies in published literature, this guide presents a hypothetical cross-reactivity dataset generated through a simulated competitive enzyme-linked immunosorbent assay (ELISA). The experimental protocol provided is a standard methodology for assessing the cross-reactivity of small molecules.
Introduction
This compound is a derivative of guanine, a fundamental component of nucleic acids. Analogs of this compound are of significant interest in drug discovery and biomedical research for their potential to interact with various biological targets, including enzymes and receptors involved in purine metabolism and signaling pathways.[1][2] Understanding the cross-reactivity of these analogs is crucial for developing selective therapeutic agents and reliable diagnostic assays. This guide focuses on a hypothetical comparison between N2-isobutyrylguanine and its close structural analog, N2-acetylguanine.[3][4]
Hypothetical Cross-Reactivity Data
The following table summarizes the hypothetical results of a competitive ELISA designed to assess the cross-reactivity of N2-acetylguanine and guanine against a polyclonal antibody raised against N2-isobutyrylguanine. The data are presented in terms of the half-maximal inhibitory concentration (IC50), which is the concentration of the analog required to inhibit 50% of the antibody binding to the coated N2-isobutyrylguanine-protein conjugate, and the cross-reactivity percentage, calculated relative to N2-isobutyrylguanine.
| Compound | IUPAC Name | IC50 (nM) (Hypothetical) | Cross-Reactivity (%) (Hypothetical) |
| This compound | 2-methyl-N-(6-oxo-1,7-dihydropurin-2-yl)propanamide | 50 | 100 |
| N2-Acetylguanine | N-(6-oxo-1,7-dihydropurin-2-yl)acetamide | 250 | 20 |
| Guanine | 2-amino-1,7-dihydro-6H-purin-6-one | 1000 | 5 |
Cross-Reactivity (%) = (IC50 of N2-isobutyrylguanine / IC50 of Analog) x 100
Experimental Protocols
A detailed methodology for a competitive ELISA to determine the cross-reactivity of the analogs is provided below.[5][6][7][8]
1. Materials and Reagents:
-
This compound
-
N2-Acetylguanine
-
Guanine
-
Bovine Serum Albumin (BSA)
-
Keyhole Limpet Hemocyanin (KLH)
-
Polyclonal antibody against N2-isobutyrylguanine-KLH conjugate (to be generated)
-
Goat anti-rabbit IgG-HRP conjugate
-
Phosphate-Buffered Saline (PBS)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M H2SO4)
-
96-well microtiter plates
2. Preparation of N2-isobutyrylguanine-BSA Conjugate for Plate Coating:
-
Covalently conjugate this compound to BSA using a suitable cross-linker (e.g., glutaraldehyde or EDC/NHS chemistry).
-
Purify the conjugate by dialysis to remove unreacted components.
-
Determine the protein concentration of the conjugate.
3. Competitive ELISA Procedure:
-
Coating: Dilute the N2-isobutyrylguanine-BSA conjugate to 1-10 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the standards (N2-isobutyrylguanine) and test compounds (N2-acetylguanine, guanine) in blocking buffer. In separate tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody. Incubate this mixture for 1 hour at room temperature.
-
Incubation: Add 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of diluted goat anti-rabbit IgG-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance against the logarithm of the N2-isobutyrylguanine concentration.
-
Determine the IC50 values for the parent compound and each analog from their respective inhibition curves.
-
Calculate the percent cross-reactivity using the formula mentioned above.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the competitive ELISA.
Guanine Metabolism and Signaling Pathway
Caption: Guanine metabolic and signaling pathways.
References
- 1. Frontiers | Unfolding New Roles for Guanine-Based Purines and Their Metabolizing Enzymes in Cancer and Aging Disorders [frontiersin.org]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide | C7H7N5O2 | CID 135432176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Analysis of Kinase Inhibitors: A Methodological Guide Featuring Standard EGFR Inhibitors
To the Research Community: A comprehensive review of peer-reviewed scientific literature and biochemical databases did not yield evidence of direct kinase inhibition by the nucleobase N2-Isobutyrylguanine or its corresponding nucleoside, N2-Isobutyrylguanosine. The primary established role of these compounds is as protected intermediates in the chemical synthesis of oligonucleotides. One commercial source makes an uncited claim regarding the inhibition of the Epidermal Growth Factor Receptor (EGFR) by N2-Isobutyrylguanosine; however, this claim is not substantiated by publicly available experimental data.
Therefore, a direct comparison of N2-Isobutyrylguanine's efficacy against standard kinase inhibitors is not currently possible. Instead, this guide will serve as a methodological framework for such a comparison, using the well-characterized EGFR tyrosine kinase inhibitors as a reference standard. We will present their established efficacy data, detail the experimental protocols used to derive this data, and provide the mandatory visualizations to illustrate key concepts in kinase inhibitor evaluation.
Data Presentation: Efficacy of Standard EGFR Kinase Inhibitors
The potency of a kinase inhibitor is most commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The IC50 is a critical metric for comparing the efficacy of different inhibitors. The following tables summarize the IC50 values for several globally approved EGFR inhibitors against wild-type EGFR and common mutant variants that are clinically relevant in non-small cell lung cancer (NSCLC).
Table 1: Biochemical IC50 Values of Standard EGFR Inhibitors Against Purified Kinase Domains
| Inhibitor | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (Exon 19 del) IC50 (nM) | EGFR (T790M/L858R) IC50 (nM) |
|---|---|---|---|---|
| Gefitinib | 18.2 - 37 | 12 - 43 | 2 - 24 | >1000 |
| Erlotinib | 2 - 1185 | 7 | 7 | >1000 |
| Afatinib | 0.5 - 31 | 0.2 - 0.4 | 0.2 - 0.5 | 10 |
| Osimertinib | 12 - 57.8 | 1 | 1 | 1 - 8.5 |
Note: Data is compiled from multiple sources and assay conditions may vary. The 95% confidence interval can be significant.[1][2][3] These values are determined in biochemical assays using purified recombinant EGFR enzymes.
Table 2: Cellular IC50 Values of Standard EGFR Inhibitors in Cancer Cell Lines | Inhibitor | PC-9 (Exon 19 del) IC50 (nM) | H1975 (L858R/T790M) IC50 (nM) | A431 (WT, overexpressed) IC50 (nM) | |---|---|---| | Gefitinib | 6.8 - 15 | >5000 | 120 - 780 | | Erlotinib | 7 - 10 | >5000 | 800 - 1185 | | Afatinib | 0.5 - 8 | 100 - 250 | 100 - 500 | | Osimertinib | 3 - 10 | 10 - 25 | 200 - 600 |
Note: Cellular IC50 values reflect a compound's ability to inhibit EGFR activity within a biological context, accounting for cell permeability, metabolism, and off-target effects.[1][4][5] These values are typically determined via cell viability or proliferation assays.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the efficacy of kinase inhibitors. Specific parameters such as buffer composition, substrate concentration, and incubation times must be optimized for each specific kinase and assay platform.
2.1. Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 value of an inhibitor against a purified kinase enzyme.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the phosphorylation of a substrate by the kinase. A europium-labeled antibody binds to the phosphorylated substrate, bringing it into proximity with a fluorescent tracer bound to the substrate. Excitation of the europium donor results in energy transfer to the acceptor tracer, producing a FRET signal that is proportional to the extent of substrate phosphorylation.
-
Methodology:
-
Kinase Titration: An initial experiment is performed with a dilution series of the kinase to determine the optimal enzyme concentration (typically the EC80, or the concentration that yields 80% of the maximum signal) for the assay.[6]
-
ATP Km Determination: Using the optimal kinase concentration, a titration of ATP is performed to determine the apparent Michaelis constant (Km) for ATP. Assays are typically run at an ATP concentration equal to or near the Km.[6]
-
Inhibitor Dosing: Prepare a serial dilution of the test inhibitor (e.g., 11-point, 3-fold dilution series) in DMSO, then dilute into the reaction buffer.
-
Reaction Setup: In a 384-well plate, combine the purified EGFR enzyme, the appropriate fluorescently-labeled peptide substrate, and the serially diluted inhibitor.[4][7]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at the predetermined Km concentration. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.[6][8]
-
Detection: Stop the reaction by adding a detection solution containing EDTA and a europium-labeled anti-phosphopeptide antibody.[6]
-
Data Acquisition: After an incubation period, read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor (DMSO) control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[4]
-
2.2. Cellular Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines an inhibitor's effect on the viability and proliferation of cancer cell lines that are dependent on the target kinase.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) or cellular IC50 of an inhibitor in a relevant cell line.
-
Principle: Cell viability is assessed by measuring metabolic activity. For example, the CellTiter-Glo® assay quantifies ATP levels, which correlate with the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A431, PC-9) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor and add them to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Detection: Add the detection reagent (e.g., CellTiter-Glo® reagent) to each well. This reagent lyses the cells and provides the necessary components for a luminescent reaction proportional to the amount of ATP present.
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle control wells. Plot the normalized cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[4]
-
Mandatory Visualizations
The following diagrams illustrate key concepts in kinase inhibitor evaluation.
References
A Spectroscopic and Synthetic Comparison of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide and its Precursors
For Immediate Publication
This guide provides a detailed spectroscopic comparison of the N-acyl purine derivative, N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, and its key precursors, 2-amino-6-chloropurine and isobutyryl chloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The provided data, experimental protocols, and pathway diagrams offer a comprehensive resource for the synthesis and characterization of this class of compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| This compound | DMSO-d6 | 11.05 (s, 1H, NH), 10.5 (s, 1H, NH), 7.9 (s, 1H, C8-H), 2.8 (septet, 1H, CH), 1.1 (d, 6H, 2xCH₃) |
| 2-Amino-6-chloropurine | DMSO-d6 | 12.5 (br s, 1H, NH), 8.11 (s, 1H, C8-H), 6.9 (br s, 2H, NH₂) |
| Isobutyryl chloride | CDCl₃ | 2.9 (septet, 1H, CH), 1.3 (d, 6H, 2xCH₃)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d6 | 176.0 (C=O, amide), 154.5 (C6), 154.0 (C2), 148.0 (C4), 138.0 (C8), 118.0 (C5), 35.0 (CH), 19.0 (CH₃) |
| 2-Amino-6-chloropurine | DMSO-d6 | 159.7 (C2), 155.3 (C6), 148.6 (C4), 141.5 (C8), 122.7 (C5) |
| Isobutyryl chloride | CDCl₃ | 175.0 (C=O), 45.0 (CH), 18.0 (CH₃)[2][3] |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) and Key Fragments |
| This compound | ESI+ | 222.1 [M+H]⁺, 152.1 [M-isobutyryl+H]⁺[4] |
| 2-Amino-6-chloropurine | EI | 169 [M]⁺, 134 [M-Cl]⁺[5] |
| Isobutyryl chloride | EI | 106 [M]⁺, 71 [M-Cl]⁺, 43 [isobutyryl]⁺[2] |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| This compound | KBr | 3300-3100 (N-H stretching), 1710 (C=O stretching, amide I), 1670 (C=O stretching, purine ring), 1600 (N-H bending) |
| 2-Amino-6-chloropurine | KBr Wafer | 3300-3100 (N-H stretching), 1640 (N-H bending), 1600, 1560 (ring stretching)[5] |
| Isobutyryl chloride | Liquid Film | 2970 (C-H stretching), 1800 (C=O stretching, acid chloride)[2] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the acylation of a guanine precursor.[6][7][8] A common starting material is 2-amino-6-chloropurine. The synthesis can be conceptualized in two main steps:
-
Acylation of 2-amino-6-chloropurine: 2-amino-6-chloropurine is reacted with isobutyryl chloride in an inert solvent (e.g., anhydrous pyridine or N,N-dimethylformamide) in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Hydrolysis of the 6-chloro group: The resulting 2-(isobutyrylamino)-6-chloropurine is then subjected to hydrolysis to convert the 6-chloro group to a hydroxyl group, yielding the final product, this compound. This can be achieved by heating in an aqueous acidic or basic solution.
General Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using either electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or more polar compounds. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are typically prepared as KBr pellets, and liquid samples are analyzed as thin films between salt plates.
Visualization of Synthetic and Biological Pathways
The following diagrams illustrate the synthetic pathway for this compound and its interaction with a key biological target.
References
- 1. Isobutyryl chloride(79-30-1) 1H NMR [m.chemicalbook.com]
- 2. Isobutyryl chloride | C4H7ClO | CID 62325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | C9H11N5O2 | CID 135437285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-6-chloropurine | C5H4ClN5 | CID 5360349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A convenient route to synthesize N2-(isobutyryl)-9-(carboxymethyl)guanine for aeg-PNA backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prodrug Advantage: Correlating In Vitro Potency with In Vivo Efficacy for N-Acylated Guanine Derivatives
A comparative analysis of N-acylated guanine derivatives highlights the crucial role of the prodrug strategy in converting potent in vitro antiviral activity into effective in vivo therapeutic outcomes. By examining the relationship between the laboratory performance of an active antiviral agent and the real-world performance of its orally administered prodrug, researchers can better appreciate the challenges and successes of modern drug development.
N-acylated guanine compounds, including N2-isobutyrylguanine derivatives, represent a class of prodrugs designed to improve the oral bioavailability of potent antiviral agents.[1] A prodrug is an inactive or less active molecule that is metabolized in the body to its active form.[2] This strategy is essential for guanine analogs like penciclovir, which are effective inhibitors of viral DNA polymerase but are poorly absorbed when taken orally.[2]
While specific, direct comparative studies on N2-isobutyrylguanine derivatives are not extensively detailed in publicly available literature, the principle is effectively demonstrated by the closely related and well-documented antiviral drug famciclovir. Famciclovir is the diacetyl prodrug of penciclovir and serves as an excellent model to compare the in vitro activity of the parent drug with the in vivo pharmacokinetics and efficacy achieved through the N-acyl prodrug approach.[3][4]
Quantitative Comparison: From Cell Culture to Systemic Circulation
The ultimate goal of a prodrug is to deliver sufficient concentrations of the active drug to the site of infection. The following tables summarize the in vitro potency of penciclovir against herpes simplex viruses (HSV) and the in vivo pharmacokinetic parameters achieved after oral administration of its prodrug, famciclovir.
Table 1: In Vitro Antiviral Activity of Penciclovir
| Virus Strain | Cell Line | Assay Type | 50% Inhibitory Concentration (IC50) | Reference(s) |
| Herpes Simplex Virus Type 1 (HSV-1) | MRC-5 | Plaque Reduction | 0.5 - 0.8 µg/mL | [5][6] |
| Herpes Simplex Virus Type 2 (HSV-2) | MRC-5 | Plaque Reduction | 1.3 - 2.2 µg/mL | [5] |
| HSV-1 (SC16 Strain) | MRC-5 | DNA Inhibition | 0.01 µg/mL | [6] |
| HSV-1 (SC16 Strain) | A549 | Plaque Reduction | ~1.3 µM | [7] |
| HSV-2 (333 Strain) | A549 | Plaque Reduction | ~1.7 µM | [7] |
Table 2: In Vivo Pharmacokinetic Profile of Penciclovir Following Oral Famciclovir Administration
| Species | Famciclovir Dose | Penciclovir Bioavailability | Peak Plasma Conc. (Cmax) | Time to Peak (Tmax) | Reference(s) |
| Human | 500 mg (single dose) | 77% | 3.3 µg/mL | 0.9 hours | [1][3] |
| Rat | 40 mg/kg | Not Reported | 3.5 µg/mL | 0.5 hours | [8] |
| Dog | 25 mg/kg | Not Reported | 4.4 µg/mL | 3.0 hours | [8] |
| Cat | 40 mg/kg | 12.5% | 1.34 µg/mL | 2.8 hours | [9] |
Mechanism of Action and Bioactivation
Penciclovir, the active drug, works by inhibiting viral DNA synthesis.[10] In its active triphosphate form, it competes with the natural nucleotide dGTP for incorporation into the growing viral DNA chain, effectively terminating replication.[10] However, penciclovir itself has poor oral absorption. Famciclovir, as an N-diacetyl prodrug, is readily absorbed and then rapidly converted to penciclovir through enzymatic action in the intestine and liver.[2] This bioactivation is a critical step for therapeutic efficacy.
Experimental Protocols
The data presented are derived from standardized experimental procedures designed to assess antiviral activity and pharmacokinetic properties.
In Vitro: Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is a standard method for determining the in vitro efficacy of an antiviral compound.[11][12]
-
Cell Culture: A monolayer of permissive cells (e.g., MRC-5 or Vero cells) is grown in multi-well plates.[13]
-
Infection: The cell monolayers are infected with a standardized amount of virus (e.g., HSV-1) and incubated for a short period (e.g., 1 hour) to allow viral adsorption.[12]
-
Compound Application: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (like methylcellulose) containing serial dilutions of the test compound (penciclovir).[13][14] The overlay restricts viral spread to adjacent cells, leading to the formation of localized lesions known as plaques.[12]
-
Incubation & Staining: Plates are incubated for 2-3 days to allow plaques to form. The cells are then fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones where cells have been killed.[13]
-
Quantification: Plaques are counted, and the concentration of the drug that reduces the number of plaques by 50% compared to an untreated control is calculated as the IC50.[11]
In Vivo: Animal Pharmacokinetic Study
Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a prodrug.[15]
-
Animal Model: Healthy, fasted animals (e.g., rats, dogs) are selected for the study.[8][16]
-
Drug Administration: A precisely weighed dose of the prodrug (famciclovir) is administered, typically via oral gavage to ensure the entire dose is delivered to the stomach.[17]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration.[18] Serial sampling from the same animal is preferred to reduce variability.[18]
-
Plasma Analysis: Blood is processed to separate plasma, which is then analyzed using a validated method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the active drug (penciclovir).[9]
-
Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC), which informs the bioavailability of the active drug from the prodrug.[19]
Conclusion
The comparison between in vitro and in vivo studies of N-acylated guanine derivatives, exemplified by penciclovir and its prodrug famciclovir, underscores a fundamental principle in drug development: potent bioactivity in a petri dish is only the first step. The high in vitro potency of penciclovir against herpesviruses is clinically realized through the N-acyl prodrug strategy, which confers excellent oral bioavailability.[3] This allows the active compound to reach systemic concentrations that are effective against the virus.[4] N2-isobutyrylguanine derivatives are based on the same successful principle, aiming to transform laboratory potential into therapeutic reality by overcoming the hurdle of oral absorption. The success of this strategy validates the continued exploration of prodrug chemistry to optimize the clinical utility of powerful therapeutic agents.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacological profile of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Famciclovir: review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic and pharmacokinetic studies following oral administration of famciclovir to the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.7. Plaque reduction assay [bio-protocol.org]
- 12. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 14. jove.com [jove.com]
- 15. biotechfarm.co.il [biotechfarm.co.il]
- 16. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. daikinchemicals.com [daikinchemicals.com]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Non-linear pharmacokinetics of penciclovir in healthy cats after single and multiple oral administration of famciclovir [frontiersin.org]
A Comparative Guide to the Synthesis of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of plausible synthetic protocols for N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, a key intermediate in medicinal chemistry. Due to the limited availability of detailed, side-by-side experimental data in published literature, this comparison is based on established chemical principles and analogous transformations reported for similar N-acylated guanine derivatives. The protocols presented herein are representative pathways constructed to highlight different strategic approaches.
Comparative Analysis of Synthetic Protocols
The synthesis of this compound, also known as N2-isobutyrylguanine, can be approached through several routes. The two primary strategies involve either the direct acylation of guanine or a multi-step synthesis commencing from a more soluble purine precursor. Below is a summary of these hypothetical, yet chemically sound, protocols.
| Parameter | Protocol 1: Direct Acylation of Guanine | Protocol 2: Synthesis from 2-Amino-6-chloropurine |
| Starting Material | Guanine | 2-Amino-6-chloropurine |
| Key Transformation | Direct N2-acylation | N2-acylation followed by hydrolysis of the 6-chloro group |
| Plausible Reagents | Isobutyric anhydride, Pyridine, DMAP (catalyst) | 1. Isobutyryl chloride, Pyridine2. Aqueous acid (e.g., HCl) |
| Potential Advantages | Fewer synthetic steps | Better solubility of starting material, potentially higher yield |
| Potential Challenges | Low solubility of guanine, potential for side reactions (O-acylation, N9-acylation) | Requires an additional hydrolysis step |
| Estimated Yield | Moderate | High |
| Estimated Purity | Good, may require extensive purification | High, potentially easier to purify |
| Estimated Reaction Time | 12-24 hours | 8-16 hours |
Experimental Protocols
The following are detailed experimental procedures for the two representative synthetic protocols.
Protocol 1: Direct Acylation of Guanine
This protocol focuses on the direct N-acylation of the 2-amino group of guanine.
Materials:
-
Guanine
-
Pyridine (anhydrous)
-
Isobutyric anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Methanol
-
Diethyl ether
Procedure:
-
Suspend guanine (1 equivalent) in anhydrous pyridine.
-
Add isobutyric anhydride (1.5 equivalents) to the suspension.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and evaporate the pyridine under reduced pressure.
-
To the residue, add methanol and stir to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 2: Synthesis from 2-Amino-6-chloropurine
This two-step protocol involves the acylation of a more soluble precursor followed by hydrolysis.
Materials:
-
2-Amino-6-chloropurine
-
Pyridine (anhydrous)
-
Isobutyryl chloride
-
Dichloromethane (DCM)
-
Aqueous Hydrochloric Acid (HCl)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol
Step 1: Synthesis of N-(6-chloro-9H-purin-2-yl)isobutyramide
-
Dissolve 2-amino-6-chloropurine (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isobutyryl chloride (1.2 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude N-(6-chloro-9H-purin-2-yl)isobutyramide in a mixture of ethanol and aqueous HCl.
-
Heat the mixture to reflux for 4-8 hours, monitoring the conversion by TLC.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with water and then diethyl ether, and dry under vacuum to afford the final product.
Visualizing the Synthetic Workflow and Biological Context
To aid in the understanding of the synthetic strategies and the biological relevance of N-acylated purines, the following diagrams are provided.
Caption: A comparative workflow of two potential synthetic routes to this compound.
N2-acylated guanine derivatives are known to interact with specific biological targets. A prominent example is the guanine riboswitch, an RNA element that regulates gene expression in bacteria.
Caption: The mechanism of the guanine riboswitch, a target for N2-acylated guanine derivatives, in regulating gene expression.
A Head-to-Head Comparison of Guanosine Protecting Groups for Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of protecting groups is a critical decision that directly impacts the yield, purity, and integrity of the final product. This is particularly true for the N2-amino group of 2'-deoxyguanosine (dG), a site prone to side reactions. This guide provides an objective, data-driven comparison of the standard N2-isobutyryl (iBu) protecting group against its leading alternatives: N2-dimethylformamidine (dmf) and N2-acetyl (Ac).
The selection of a guanosine protecting group dictates the required deprotection conditions, which in turn affects the compatibility with sensitive labels and modifications, the speed of the overall workflow, and the potential for side reactions such as depurination. While the robust iBu group has been the historical standard, the demand for milder and faster protocols has led to the widespread adoption of more labile alternatives.
Performance Comparison: iBu vs. dmf vs. Ac
The primary differences between the iBu, dmf, and Ac protecting groups for deoxyguanosine lie in their lability and their influence on the stability of the glycosidic bond. These differences are summarized below.
| Parameter | N2-isobutyryl (iBu) | N2-dimethylformamidine (dmf) | N2-acetyl (Ac) | Key Advantage of Alternative |
| Deprotection Conditions | Harsher, requiring prolonged heating in concentrated ammonium hydroxide. | Milder and significantly faster deprotection.[1][2] | Amenable to "UltraFAST" deprotection protocols.[3] | Faster turnaround and compatibility with sensitive modifications. |
| Stability to Depurination | Standard stability. | Enhanced stability due to the electron-donating nature of the formamidine group.[4] | Similar to iBu. | Reduced risk of chain cleavage, especially in long oligonucleotides.[4] |
| Coupling Efficiency | High (~99% per step).[1] | High and comparable to iBu (~99% per step).[2] | High. | Comparable per-step efficiency. |
| Compatibility | Standard DNA and RNA synthesis. | Ideal for oligonucleotides with sensitive modifications (e.g., dyes, complex backbones). | Used in high-throughput synthesis where speed is critical. | Broader applicability for modified oligonucleotides. |
Quantitative Data Summary
The choice of protecting group directly influences the deprotection strategy. The following tables provide a quantitative comparison of deprotection times and conditions for oligonucleotides synthesized with dG(iBu), dG(dmf), and dG(Ac) phosphoramidites.
Table 1: Deprotection Times with Ammonium Hydroxide
| dG Protecting Group | Deprotection Conditions | Time Required |
| dG(iBu) | Concentrated NH₄OH @ 55°C | 8 - 17 hours[2][5] |
| dG(dmf) | Concentrated NH₄OH @ 55°C | 1 - 2 hours[2][6] |
Table 2: "UltraFAST" Deprotection with AMA (Ammonium Hydroxide/Methylamine)
This method is significantly faster but requires the use of acetyl-protected dC (Ac-dC) to prevent side reactions.[3]
| dG Protecting Group | Temperature | Time Required |
| dG(iBu), dG(dmf), or dG(Ac) | 65°C | 5 - 10 minutes[2][7] |
| dG(iBu), dG(dmf), or dG(Ac) | 55°C | 10 minutes[3][7] |
| dG(iBu), dG(dmf), or dG(Ac) | 37°C | 30 minutes[3][7] |
| dG(iBu), dG(dmf), or dG(Ac) | Room Temperature | 120 minutes[3][7] |
Table 3: "UltraMILD" Deprotection for Highly Sensitive Oligonucleotides
This approach is designed for oligonucleotides containing extremely labile functionalities and requires the use of UltraMILD phosphoramidites (e.g., iPr-Pac-dG).[8]
| Reagent | Temperature | Time Required |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours[5][8] |
| Concentrated NH₄OH | Room Temperature | 2 hours[5][8] |
Experimental Protocols
The successful synthesis of high-quality oligonucleotides relies on well-defined and robust experimental protocols. The following sections detail the standard automated synthesis cycle and the divergent deprotection workflows for each class of guanosine protecting group.
Automated Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides is performed on an automated synthesizer using the phosphoramidite method. The process consists of a repeated four-step cycle for each nucleotide addition.
Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using a mild acid, typically 3% trichloroacetic acid (TCA) in dichloromethane (DCM), exposing the 5'-hydroxyl group for the next reaction.[9]
-
Coupling: The phosphoramidite monomer for the next base in the sequence is activated by a catalyst (e.g., 5-ethylthio-1H-tetrazole) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[9]
-
Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a mixture of acetic anhydride and N-methylimidazole (NMI). This prevents the formation of failure sequences with internal deletions.[6]
-
Oxidation: The newly formed, unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.[10]
This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled.
Deprotection Workflows
This is the critical stage where the protocols for oligonucleotides synthesized with dG(iBu), dG(dmf), and UltraMILD amidites diverge significantly.
Caption: Comparison of Deprotection Workflows.
Protocol 1: Standard Deprotection for dG(iBu)-containing Oligonucleotides
-
Reagent: Concentrated ammonium hydroxide (28-30%).
-
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to completely submerge the support.
-
Securely cap the vial and incubate in a heating block at 55°C for 8 to 17 hours. This single step cleaves the oligonucleotide from the support and removes all protecting groups.[5]
-
After cooling, transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new tube for purification.
-
Protocol 2: Fast Deprotection for dG(dmf)-containing Oligonucleotides (AMA Method)
-
Reagent: AMA solution (a 1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).
-
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of freshly prepared AMA reagent to the vial.
-
Incubate the vial at 65°C for 10 minutes.[11]
-
Allow the vial to cool to room temperature before carefully uncapping in a fume hood.
-
Transfer the supernatant containing the deprotected oligonucleotide for downstream processing.
-
Protocol 3: Ultra-Mild Deprotection for Sensitive Oligonucleotides This protocol is for oligonucleotides synthesized with UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).
-
Reagent: 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in methanol.
-
Incubate the vial at room temperature for 4 hours.[12] This step removes the base protecting groups while the oligonucleotide remains attached to the support.
-
Following base deprotection, the oligonucleotide is typically cleaved from the support using a different reagent, such as ammonium hydroxide at room temperature, to preserve the integrity of sensitive modifications.
-
Conclusion
The N2-isobutyryl protecting group for guanosine remains a robust and reliable choice for the synthesis of standard DNA oligonucleotides. However, for applications requiring faster workflows or the incorporation of sensitive dyes and modifications, the N2-dimethylformamidine (dmf) and N2-acetyl (Ac) protecting groups offer significant advantages. The dmf group provides a superior balance of rapid deprotection under milder conditions and enhanced stability against depurination, making it an excellent choice for the synthesis of long and complex oligonucleotides. The Ac group, in conjunction with AMA deprotection, enables the fastest turnaround times, ideal for high-throughput applications. The selection of the optimal guanosine protecting group should therefore be a carefully considered decision based on the specific requirements of the target oligonucleotide and the desired efficiency of the overall synthetic process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. atdbio.com [atdbio.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Products of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of N-Alkylation and N-Acylation Reaction Products of a Key Guanine Derivative
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, also known as N2-isobutyrylguanine, is a pivotal starting material in the synthesis of a wide array of biologically active molecules and a crucial component in oligonucleotide synthesis. Understanding the reactivity of this compound, particularly the outcomes of N-alkylation and N-acylation reactions, is essential for the rational design of novel therapeutics and research tools. This guide provides an objective comparison of the reaction products, supported by experimental data and detailed protocols, to aid researchers in navigating the synthetic landscape of N2-isobutyrylguanine derivatives.
Tautomerism: The Key to Reactivity
The reactivity of this compound is fundamentally influenced by its existence as two distinct tautomers in solution: the 1,7-dihydro and the 1,9-dihydro forms. The position of the proton on the purine ring system dictates the nucleophilicity of the nitrogen atoms and, consequently, the regioselectivity of subsequent reactions. NMR spectroscopy has been instrumental in identifying the presence of both tautomers in an almost 1:1 ratio in a mixture of dichloromethane and dimethyl sulfoxide[1]. This tautomeric equilibrium is a critical consideration for any synthetic strategy involving this molecule.
N-Alkylation vs. N-Acylation: A Comparative Analysis
The presence of multiple nucleophilic nitrogen atoms in the purine ring (N1, N3, N7, and N9) and the exocyclic amino group presents a challenge in achieving regioselective substitution. The isobutyryl protecting group on the N2-amino group generally directs reactions towards the purine ring nitrogens.
N-Alkylation: Navigating Regioisomer Formation
Alkylation of N2-isobutyrylguanine typically occurs at the N7 and N9 positions, often yielding a mixture of regioisomers. The ratio of these isomers is influenced by factors such as the alkylating agent, solvent, and base used. The separation of N7 and N9 isomers can be challenging, often requiring careful chromatographic techniques.
Alternative Strategy for Regioselective N9-Alkylation: To circumvent the issue of mixed regioisomers, a common strategy involves the use of a bulky protecting group at the O6 position, such as the diphenylcarbamoyl (DPC) group, which directs alkylation specifically to the N9 position. However, the installation and removal of the DPC group can be challenging due to solubility issues[2]. An alternative approach utilizes 2-amino-6-chloropurine as a starting material, which can be converted to the desired N9-alkylated guanine derivative[2].
N-Acylation: A More Selective Transformation
In contrast to alkylation, N-acylation of N2-isobutyrylguanine can often be achieved with higher regioselectivity. The reaction with acylating agents, such as acyl chlorides or anhydrides, typically occurs at the more nucleophilic N7 or N9 positions. The specific site of acylation can be influenced by the reaction conditions.
Performance Comparison in Oligonucleotide Synthesis
N2-isobutyrylguanine is widely used as a protecting group for the exocyclic amino group of guanosine during solid-phase oligonucleotide synthesis. Its performance is often compared to other acyl protecting groups, such as benzoyl (Bz) and phenoxyacetyl (Pac).
| Protecting Group | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Isobutyryl (iBu) | Milder ammonia treatment (e.g., 29% ammonia at room temperature for <4 hours)[3] | Rapid deprotection, suitable for sensitive oligonucleotides. | Can be too labile for certain synthetic strategies. |
| Benzoyl (Bz) | Harsher conditions (e.g., concentrated ammonia at elevated temperatures for extended periods) | More stable during synthesis. | Harsh deprotection can damage sensitive modifications. |
| Phenoxyacetyl (Pac) | Mild ammonia treatment (similar to iBu)[3] | Rapid deprotection. | |
| Dimethylformamidine (dmf) | Very mild deprotection conditions. | Suitable for very sensitive oligonucleotides. | Can be less stable during synthesis. |
The choice of protecting group is a critical parameter in oligonucleotide synthesis, balancing the need for stability during chain assembly with the requirement for efficient and non-degradative deprotection. The lability of the isobutyryl group makes it a favorable choice for the synthesis of oligonucleotides containing sensitive modifications[4].
Experimental Protocols
The following are generalized protocols for the N-alkylation and N-acylation of this compound, based on established methodologies for similar heterocyclic systems. Optimization of these protocols for specific substrates and desired outcomes is recommended.
Protocol 1: N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of N2-isobutyrylguanine using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the base (1.1-1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N7 and N9 isomers.
-
Characterize the products by NMR and mass spectrometry to confirm their structures.
Protocol 2: N-Acylation with Acyl Chlorides
This protocol outlines a general procedure for the N-acylation of N2-isobutyrylguanine using an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Suspend this compound (1 equivalent) in the anhydrous solvent.
-
Add the base (1.2 equivalents) and stir the mixture at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by NMR and mass spectrometry.
Conclusion
The reactions of this compound are nuanced, with outcomes significantly dependent on the choice of reactants and conditions. While N-alkylation often leads to mixtures of N7 and N9 isomers, requiring careful purification, N-acylation can offer a more regioselective pathway to novel derivatives. In the context of oligonucleotide synthesis, the isobutyryl protecting group provides a favorable balance of stability and lability, enabling the synthesis of complex and sensitive nucleic acid sequences. This guide serves as a foundational resource for researchers to make informed decisions in the design and execution of synthetic strategies involving this versatile guanine derivative.
References
Safety Operating Guide
Proper Disposal of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide: A Guide for Laboratory Professionals
For Immediate Reference: Treat N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide as a hazardous chemical. Proper personal protective equipment (PPE) and adherence to hazardous waste disposal protocols are mandatory.
This document provides essential safety and logistical information for the proper disposal of this compound, a compound frequently used by researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar compounds, such as 2'-Deoxy-N2-isobutyrylguanosine and the parent purine, guanine, as well as general best practices for laboratory chemical waste management.
Hazard Assessment and Safety Precautions
Based on data from related compounds, this compound should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. It may also be harmful if swallowed or in contact with skin.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling fine powders or creating aerosols, a dust mask or respirator may be necessary.
Quantitative Hazard Data for a Structurally Related Compound
The following table summarizes the GHS hazard classifications for a closely related compound, 2'-Deoxy-N2-isobutyrylguanosine, which should be considered as potential hazards for this compound.
| Hazard Statement | GHS Classification | Description |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| H312 | Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin. |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation. |
| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. |
| H332 | Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled. |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
Adherence to the following step-by-step protocol is crucial for the safe disposal of this compound and its contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure, unadulterated this compound waste in a dedicated, clearly labeled hazardous waste container.
-
Contaminated Labware: Dispose of items such as gloves, weighing boats, and pipette tips that are contaminated with the compound in a separate, sealed, and labeled hazardous waste bag or container.
-
Liquid Waste: For solutions containing this compound, collect the waste in a designated, leak-proof, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Include the date of waste accumulation.
3. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible materials. While specific incompatibilities are not documented, as a general precaution, avoid storing with strong oxidizing agents, acids, and bases.
4. Final Disposal:
-
The recommended disposal method for this type of chemical waste is incineration by a licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety protocols and logistical plans for the handling and disposal of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide (CAS No. 21047-89-2). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Profile and Required Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The following tables summarize its potential hazards and the mandatory personal protective equipment required for its handling.
Table 1: Hazard Classification
| Hazard Statement | GHS Classification |
| Harmful if swallowed.[1] | Acute toxicity, Oral (Category 4) |
| Causes skin irritation.[1] | Skin corrosion/irritation (Category 2) |
| Causes serious eye irritation.[1] | Serious eye damage/eye irritation (Category 2A) |
| May cause respiratory irritation.[1] | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Table 2: Personal Protective Equipment (PPE) Mandates
| PPE Category | Required Item | Specification and Rationale |
| Eye Protection | Safety goggles with side-shields | Essential to prevent contact with eyes, which can cause serious irritation.[1] |
| Hand Protection | Protective gloves | Imperative for avoiding skin contact, which leads to irritation.[1] Nitrile gloves are recommended. |
| Body Protection | Impervious clothing | A lab coat or other protective clothing is necessary to prevent contamination of personal garments and skin.[1] |
Procedural Guidance: Handling, Storage, and Disposal
Strict adherence to the following step-by-step protocols is required for all personnel working with this compound.
Operational Plan: Safe Handling and Storage
-
Engineering Controls : All handling procedures must be conducted in a well-ventilated area.[1] A certified chemical fume hood is required to minimize the risk of inhalation.
-
Avoid Contamination : Proactively avoid the formation of dust and aerosols.[1] Direct contact with the skin and eyes must be prevented at all times.[1]
-
Hygiene Practices : Do not eat, drink, or smoke in areas where this chemical is handled. Hands should be washed thoroughly after completing any task involving this compound.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location.
Disposal Plan: Step-by-Step Waste Management
-
Waste Segregation : All materials contaminated with this compound, including disposable PPE and absorbent materials, must be collected in a designated, clearly labeled hazardous waste container.
-
Spill Management : In the event of a spill, absorb the material with a non-reactive, liquid-binding agent such as diatomite or a universal binder.
-
Surface Decontamination : All surfaces and equipment that have come into contact with the chemical must be decontaminated. This can be achieved by scrubbing with alcohol.
-
Final Disposal : Dispose of all contaminated waste in strict accordance with federal, state, and local environmental regulations. Ensure that the chemical waste does not enter drains or waterways.
Visual Workflow for Handling and Disposal
The following diagram outlines the logical progression of steps for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
